molecular formula C10H12O3 B091505 7-Methoxychroman-4-ol CAS No. 18385-79-0

7-Methoxychroman-4-ol

Cat. No.: B091505
CAS No.: 18385-79-0
M. Wt: 180.2 g/mol
InChI Key: IKJAQMNHESUCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxychroman-4-ol is a valuable chiral intermediate in synthetic organic and medicinal chemistry, serving as a precursor to a range of biologically active chroman-4-one derivatives. The chroman-4-one scaffold is a recognized privileged structure in drug discovery, found in compounds with diverse biological activities . This compound is specifically utilized in the development of novel inhibitors for sirtuin-2 (SIRT2), an enzyme implicated in aging-related neurodegenerative diseases such as Parkinson's and Alzheimer's . Research indicates that reduced chroman-4-one intermediates like this compound can be efficiently dehydrated to form chromene derivatives or carried forward in synthetic routes to produce potent and selective SIRT2 inhibitors, which represent a promising starting point for neuroprotective therapeutic agents . Furthermore, structurally related chroman-4-one derivatives have been extensively investigated for their cytotoxic properties, demonstrating potential as anticancer agents by inducing apoptosis in various human cancer cell lines . As a versatile building block, this compound enables researchers to explore and develop new chemical entities for probing biological pathways and addressing unmet medical needs in areas including oncology and neurology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJAQMNHESUCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266493
Record name 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-79-0
Record name 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18385-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methoxychroman-4-ol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Stereochemical Dynamics, and Synthetic Protocols[1][2]

Executive Summary

7-Methoxychroman-4-ol represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in the development of Selective Estrogen Receptor Modulators (SERMs), anti-hypertensive agents, and flavonoid-based therapeutics.[1][2] Its bicyclic benzopyran framework, characterized by a C4 chiral center and a C7 electron-donating methoxy group, offers unique stereoelectronic properties that influence receptor binding affinity and metabolic stability.[2]

This guide provides a rigorous analysis of the molecule’s structural dynamics, validated synthetic pathways for enantiomeric enrichment, and analytical characterization standards.[2]

Structural Architecture & Stereochemistry[2]

The core structure of this compound consists of a benzene ring fused to a dihydropyran ring.[2] The presence of the methoxy group at position 7 increases electron density in the aromatic ring, influencing the acidity of the C4-hydroxyl group and the stability of the corresponding carbocation during substitution reactions.[2]

1.1 Chirality and Nomenclature[2]
  • IUPAC Name: 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol[2]

  • Chiral Center: Carbon-4 (C4).[1][2][3][4]

  • Enantiomers: The molecule exists as a pair of enantiomers: (

    
    )-7-methoxychroman-4-ol and (
    
    
    
    )-7-methoxychroman-4-ol.[1][2]
1.2 Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the heteroatom-containing ring of the chroman system adopts a flexible half-chair or sofa conformation.[1][2]

  • Ring Pucker: The C2 and C3 atoms lie out of the plane defined by the benzene ring and the O1 atom.[1][2]

  • Hydroxyl Orientation: The C4-hydroxyl group can adopt a pseudo-equatorial or pseudo-axial orientation.[2] Thermodynamic stability generally favors the pseudo-equatorial conformer to minimize 1,3-diaxial-like steric interactions, although this equilibrium is solvent-dependent.[2]

Conformation Figure 1: Conformational equilibrium of the chroman-4-ol ring system. conf1 Pseudo-Axial (OH) (Less Stable) equil Ring Inversion (Half-Chair) conf1->equil  ΔG > 0   conf2 Pseudo-Equatorial (OH) (Thermodynamically Preferred) equil->conf2

[1][2]

Synthetic Pathways & Stereocontrol[2]

The synthesis of this compound is typically achieved via the reduction of its ketone precursor, 7-methoxychroman-4-one.[2] While standard reduction yields a racemate, asymmetric transfer hydrogenation (ATH) allows for enantioselective access.[2]

2.1 Protocol A: Standard Reduction (Racemic)

Objective: High-yield synthesis of (±)-7-methoxychroman-4-ol. Reagent: Sodium Borohydride (NaBH


).[2][5][6][7]
  • Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon.[1][2]

  • Critical Control Point: Temperature must be maintained <5°C during addition to prevent "over-reduction" or acid-catalyzed elimination to the chromene (7-methoxy-2H-chromene) during workup.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-methoxychroman-4-one (1.0 eq) in anhydrous Methanol (10 volumes).

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add NaBH

    
     (0.6 eq) portion-wise over 30 minutes. Note: Exothermic reaction; monitor internal temperature.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3).

  • Quench: Carefully quench with saturated NH

    
    Cl solution. Caution: Hydrogen gas evolution.[2]
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .[2][5][8]
  • Purification: Concentrate in vacuo. Recrystallize from hexane/ether if necessary.[2]

2.2 Protocol B: Asymmetric Synthesis (Enantioenriched)

Objective: Synthesis of (


)-7-methoxychroman-4-ol (>95% ee).
Catalyst:  RuCl(p-cymene)[(S,S)-Ts-DPEN].

This method utilizes Noyori Asymmetric Transfer Hydrogenation (ATH), leveraging a chiral ruthenium catalyst and a formic acid/triethylamine azeotrope as the hydrogen source.[2]

Synthesis Figure 2: Divergent synthetic pathways for racemic vs. chiral alcohol generation. cluster_0 Pathway A: Racemic Reduction cluster_1 Pathway B: Asymmetric Transfer Hydrogenation Ketone 7-Methoxychroman-4-one (Precursor) NaBH4 Reagent: NaBH4 / MeOH Temp: 0°C Ketone->NaBH4 RuCat Cat: Ru-TsDPEN Source: HCOOH/Et3N Ketone->RuCat Racemate (±)-7-Methoxychroman-4-ol (50:50 Mixture) NaBH4->Racemate ChiralProd (S)-7-Methoxychroman-4-ol (>95% ee) RuCat->ChiralProd

[1][2][9]

Analytical Characterization

Reliable identification requires correlating NMR spectroscopic data with physical properties.[2]

3.1 Physicochemical Profile
PropertyValueNotes
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
Appearance White crystalline solid
Melting Point 78–80 °CDependent on purity/polymorph
Solubility Soluble in MeOH, DCM, DMSOPoorly soluble in water
3.2 Diagnostic NMR Signals (

H, 400 MHz, CDCl

)

The stereochemistry and ring conformation are best elucidated via the coupling constants (


) of the C4 proton.[2]
  • 
     6.35 - 7.20 ppm (m, 3H):  Aromatic protons (C5, C6, C8).[2] The C8 proton often appears as a doublet (
    
    
    
    Hz) due to meta-coupling.[2]
  • 
     4.75 ppm (t or dd, 1H): C4-H (Carbinyl proton). 
    
    • Insight: A triplet-like appearance suggests rapid ring flipping.[2] A distinct doublet of doublets (dd) indicates a locked conformation where

      
       and 
      
      
      
      can be distinguished.[2]
  • 
     4.15 - 4.25 ppm (m, 2H):  C2-H
    
    
    
    protons (adjacent to ether oxygen).[2]
  • 
     3.78 ppm (s, 3H):  O-Methyl group (distinct singlet).[2]
    
  • 
     2.00 - 2.20 ppm (m, 2H):  C3-H
    
    
    
    protons.[2]
Pharmaceutical Applications
4.1 Pharmacophore Utility

This compound serves as a versatile intermediate.[1][2] The C4-hydroxyl group acts as a "handle" for further functionalization, allowing for:

  • Dehydration: Formation of 7-methoxy-2H-chromene (precursor to photochromic materials).[1][2]

  • Substitution: S

    
    1 reactions to introduce amine or aryl groups, common in the synthesis of flavanoids and isoflavanoids.[1][2]
    
4.2 Biological Relevance

Derivatives of this scaffold are investigated for:

  • Anticancer Activity: Specifically inhibiting tubulin polymerization (when functionalized at C4 with aryl groups).[1][2]

  • Cardioprotection: Similar to naturally occurring flavonoids (e.g., naringenin derivatives), exhibiting antioxidant capacity [1].[2][9]

References
  • Xiao, Z. P., et al. (2011).[2][4] "3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate."[2] Acta Crystallographica Section E, 67(12), o3212.[2]

  • National Center for Biotechnology Information.[2] (2023).[2][10] "7-Methoxy-4-methylcoumarin (Related Structure NMR Data)." PubChem Compound Summary. [2]

  • Beilstein Journals. (2014).[2] "Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin... evidence for intramolecular interactions."[2][11] Beilstein J. Org.[2] Chem.[2]

  • Organic Syntheses. (2023). "Sodium Borohydride Reduction of Ketones: General Procedures." Org.[1][2][4][5][12] Synth.[2]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 7-Methoxychroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 7-Methoxychroman-4-ol , a critical chiral intermediate in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 18385-79-0) is a bicyclic secondary alcohol and a pivotal intermediate in the synthesis of chroman-based therapeutics, including anti-hypertensive agents and selective estrogen receptor modulators (SERMs). Its purification and enantiomeric resolution are strictly governed by its solubility in organic solvents.

This guide provides a comprehensive solubility analysis based on structural thermodynamics and experimental precedents of homologous chroman derivatives. It establishes a self-validating protocol for researchers to determine precise saturation limits, essential for optimizing crystallization yields and designing liquid-liquid extraction processes.

Chemical Profile & Solubility Prediction

To understand the solubility behavior of this compound, we must analyze its molecular interaction potential.

  • Hydrogen Bonding: The C4-hydroxyl group acts as both a donor and acceptor, facilitating high solubility in protic solvents (Alcohols).

  • Lipophilicity: The aromatic benzene ring and the pyran ring contribute to significant Van der Waals interactions, ensuring solubility in moderately polar aprotic solvents (DCM, Ethyl Acetate).

  • Steric Hindrance: The methoxy group at C7 increases lipophilicity compared to the parent chromanol but introduces a weak H-bond acceptor site.

Predicted Solubility Profile (Based on Structural Analogues)

Data inferred from homologous chroman-4-one reductions and flavonoid isolation protocols.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Protic Polar Methanol, Ethanol, IPAHigh Strong H-bond network formation between solvent -OH and solute -OH/-OMe.
Aprotic Polar DMSO, DMF, DMAcVery High Dipole-dipole interactions disrupt solute crystal lattice efficiently.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic chroman core; standard extraction solvent.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Ideal for recrystallization; high solubility at boiling point, moderate at RT.
Non-Polar Hexane, Heptane, Petroleum EtherLow (Anti-solvent) Lack of polar interactions; used to induce precipitation in binary systems.
Aqueous WaterVery Low Hydrophobic aromatic scaffold dominates over the single hydrophilic -OH group.

Experimental Methodology: Determination Protocols

Protocol A: Dynamic Laser Monitoring (The "Synthetic" Method)

This method is superior for speed and requires less sample than gravimetric analysis. It detects the precise temperature of dissolution (


) and precipitation (

).

Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of this compound into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Heating Ramp: Heat the slurry at 0.5 K/min while stirring (400 rpm).

  • Detection: A laser beam (650 nm) passes through the vessel. A photodiode measures transmission.

    • Low Transmission: Solid particles scatter light (suspension).

    • High Transmission: Clear solution (dissolution point).

  • Cooling Ramp: Cool at 0.5 K/min to detect the nucleation point (precipitation).

Protocol B: Static Gravimetric Analysis (The "Analytical" Standard)

Use this for validating the final saturation concentration at a fixed temperature (e.g., 25°C).

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature for 24–48 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to prevent crashing out).

  • Drying: Evaporate a known volume of filtrate and weigh the dry residue.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solubility Determination Choice Select Method Start->Choice Dynamic Dynamic (Laser) Method (Fast, MSZW determination) Choice->Dynamic For Process Design Static Static Gravimetric Method (High Accuracy, Equilibrium) Choice->Static For QC/Validation Prep_Dyn Prepare Slurry (Known Conc.) Dynamic->Prep_Dyn Heat Heat (0.5 K/min) Prep_Dyn->Heat Clear Laser Transmission > 95% (Dissolution Point) Heat->Clear Cool Cool (0.5 K/min) Clear->Cool Cloud Laser Transmission Drops (Nucleation Point) Cool->Cloud Data Generate Solubility Curve (Conc. vs Temp) Cloud->Data Sat Saturate Solvent (Excess Solid) Static->Sat Equil Equilibrate (24-48h) Sat->Equil Filter Isothermal Filtration Equil->Filter Weigh Evaporate & Weigh Residue Filter->Weigh Weigh->Data

Caption: Decision matrix and workflow for determining solubility limits using Dynamic (Laser) and Static (Gravimetric) techniques.

Thermodynamic Modeling

To translate experimental data into a predictive tool for process scale-up, the data must be fitted to thermodynamic models.

The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility (


) with temperature (

) for pharmaceutical intermediates.


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive and 
      
      
      
      is negligible, solubility increases exponentially with temperature.
The van't Hoff Equation

Used to determine the thermodynamic properties of dissolution (Enthalpy


 and Entropy 

).[1]


  • Linear Plot: Plot

    
     vs 
    
    
    
    . The slope gives
    
    
    .
  • Significance: A positive

    
     indicates an endothermic process (solubility increases with heat), which is typical for this compound in organic solvents.
    

Process Application: Crystallization Strategies

Based on the solubility differential between solvents, the following systems are recommended for purification and recrystallization.

Recommended Binary Solvent Systems
  • Ethyl Acetate / Hexane (or Petroleum Ether):

    • Mechanism:[5][6] Dissolve crude this compound in hot Ethyl Acetate (high solubility). Slowly add Hexane (antisolvent) until turbidity appears. Cool to 0–5°C.

    • Outcome: High purity crystals; effective removal of non-polar impurities.

  • Ethanol / Water:

    • Mechanism:[6] Dissolve in warm Ethanol. Add water dropwise.

    • Outcome: "Greener" process, suitable for removing inorganic salts or highly polar impurities.

Visualization: Solvent Selection Logic

SolventSelection Crude Crude this compound Polarity Check Impurity Polarity Crude->Polarity NonPolarImp Non-Polar Impurities (e.g., unreacted starting material) Polarity->NonPolarImp PolarImp Polar Impurities (e.g., salts, catalysts) Polarity->PolarImp System2 System: EtOAc / Hexane (Product crystallizes, oils stay in mother liquor) NonPolarImp->System2 System1 System: EtOH / Water (Product precipitates, salts stay dissolved) PolarImp->System1

Caption: Logic flow for selecting the optimal binary solvent system based on the impurity profile.

References

  • Xiao, Z. P., et al. (2011).[5] "Crystal structure of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one." Acta Crystallographica Section E, 68(2), o250. Link

    • Relevance: Establishes solubility in Ethyl Acetate/Petroleum Ether systems for chroman-4-one derivatives.[4]

  • BenchChem. (2025).[7] "4-Chromanol as a Versatile Intermediate in Organic Synthesis." Link

    • Relevance: Details the reduction protocol of chroman-4-ones in Methanol/DCM.
  • PubChem. (2025). "7-Methoxy-4H-chromen-4-one Compound Summary." National Library of Medicine. Link

    • Relevance: Provides physicochemical properties (LogP, H-bond count) used for solubility prediction.
  • Zuo, J., et al. (2022).[8] "The Solubility Determination and Thermodynamic Modeling of Chroman Derivatives." SSRN Electronic Journal.[8] Link

    • Relevance: Validates the use of Apelblat and van't Hoff models for this class of compounds.

Sources

An In-depth Technical Guide to the Theoretical and Experimental Properties of 7-Methoxychroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 7-Methoxychroman-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document synthesizes information from its precursor, 7-Methoxychroman-4-one, and the broader class of chroman-4-ols to project its theoretical properties and potential applications. We will cover its physicochemical and stereochemical characteristics, viable synthetic pathways, and a theoretical pharmacological profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis, characterization, and biological evaluation, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Chroman-4-ol Scaffold and the Significance of Methoxy Substitution

The chroman-4-one framework is a prominent structural entity within the realm of oxygen-containing heterocycles and serves as a crucial building block for a wide array of medicinally important compounds.[1] These structures are recognized as privileged, displaying a wide range of biological activities contingent on their substitution patterns.[2][3] The reduction of the C4 ketone to a hydroxyl group yields chroman-4-ols, introducing a chiral center and significantly altering the molecule's spatial and electronic properties.

The addition of a methoxy group at the 7-position is of particular significance. This electron-donating group can influence the molecule's reactivity, metabolic stability, and interaction with biological targets. Chromones and chromanones are widely found in plants and fungi and are known for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, marking them as potential lead candidates for drug discovery.[4]

This guide aims to provide a detailed theoretical and practical framework for understanding and working with this compound, leveraging data from closely related analogs to build a predictive and actionable knowledge base.

Physicochemical and Stereochemical Properties

2.1 Chemical Structure and Nomenclature

  • IUPAC Name: 7-methoxy-2,3-dihydrochromen-4-ol

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • CAS Number: 137033-51-9

2.2 Stereochemistry: The C4 Chiral Center and its Implications

The reduction of the prochiral ketone at the C4 position of 7-Methoxychroman-4-one results in the formation of a chiral center, leading to two enantiomers: (R)-7-Methoxychroman-4-ol and (S)-7-Methoxychroman-4-ol. The stereochemistry at this position is critical as enantiomers can exhibit distinct pharmacological and toxicological profiles. Standard synthesis without a chiral catalyst will result in a racemic mixture. The separation of these enantiomers or their stereocontrolled synthesis is a key consideration for any drug development program.[5][6]

2.3 Calculated Physicochemical Parameters

While experimental data for this compound is scarce, we can infer its properties from its ketone precursor, 7-Methoxychroman-4-one (also known as 7-Methoxychromone).[7] The reduction of the ketone to an alcohol will increase its polarity and hydrogen bonding capacity.

Property7-Methoxychroman-4-one (Precursor)Predicted for this compoundRationale for Prediction
Molecular Weight176.17 g/mol [7]180.20 g/mol Addition of 2 hydrogen atoms and one oxygen.
XLogP31.8[7]~1.3 - 1.6The hydroxyl group increases hydrophilicity, thus lowering the LogP value.
Hydrogen Bond Donor Count0[7]1The newly formed hydroxyl group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count3[7]3The ether oxygen, hydroxyl oxygen, and the pyran oxygen can act as acceptors.

2.4 Spectroscopic Profile (Theoretical)

The characterization of this compound would rely on standard spectroscopic techniques.

  • ¹H NMR: Key signals would include the methoxy protons (singlet, ~3.8 ppm), aromatic protons on the benzene ring, and the diastereotopic protons of the dihydropyran ring. The proton on C4, adjacent to the hydroxyl group, would appear as a multiplet.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals, including the methoxy carbon, aromatic carbons, and the aliphatic carbons of the pyran ring. The C4 carbon bearing the hydroxyl group would be shifted downfield compared to the other aliphatic carbons.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. This would be a key difference from its ketone precursor, which would show a strong C=O stretch around 1680 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 180.20. Fragmentation patterns would likely involve the loss of water from the molecular ion.

Synthesis and Derivatization Strategies

3.1 Common Synthetic Routes to the Chroman-4-ol Core

The most direct route to this compound is the reduction of its corresponding ketone, 7-Methoxychroman-4-one.

Workflow: Reduction of 7-Methoxychroman-4-one

G cluster_0 Synthesis of this compound A 7-Methoxychroman-4-one D Reaction Mixture A->D B Reducing Agent (e.g., NaBH4) B->D C Solvent (e.g., Methanol) C->D E Work-up & Purification (e.g., Chromatography) D->E Quench, Extract F This compound E->F

Caption: General workflow for the synthesis of this compound.

This reduction can be achieved using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective method for this transformation, typically yielding the corresponding alcohol in high yield.[2][3]

3.2 Asymmetric Synthesis and Chiral Resolution

For obtaining enantiomerically pure this compound, two main strategies can be employed:

  • Asymmetric Reduction: Utilizing chiral reducing agents or catalysts can selectively produce one enantiomer over the other.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Stereocontrolled reduction of related chromen-4-ones has been achieved using reagents like NaBH₄/LiCl or catalytic hydrogenation (Pd/C, H₂), which can provide different diastereomers depending on the conditions.[5][6]

Theoretical Pharmacological Profile and Mechanism of Action (MoA)

4.1 Known and Putative Biological Targets

The chromanol scaffold is present in a variety of biologically active molecules, including natural products with anti-inflammatory and anti-carcinogenic activities.[8] Compounds containing the chromanol core are known to act on several molecular targets, including 5-lipoxygenase, nuclear receptors, and the NF-κB signaling pathway.[8] Furthermore, chromanol derivatives are recognized for their antioxidant properties, acting as radical scavengers.[9][10]

Given the structural similarities, this compound could potentially exhibit:

  • Antioxidant activity: The phenolic-like structure could allow it to scavenge free radicals.

  • Anti-inflammatory effects: By potentially modulating inflammatory pathways like NF-κB.

  • Enzyme inhibition: The chroman scaffold is a known template for designing enzyme inhibitors.[2]

4.2 Potential Signaling Pathway Modulation

A plausible mechanism of action for a chromanol derivative with anti-inflammatory properties could involve the inhibition of the NF-κB pathway.

Signaling Pathway: Putative NF-κB Inhibition

G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits?

Caption: Putative mechanism of NF-κB pathway inhibition.

Experimental Validation and Methodologies

5.1 Protocol: Synthesis of Racemic this compound

This protocol describes the reduction of 7-Methoxychroman-4-one to its corresponding alcohol.

Methodology:

  • Dissolution: Dissolve 7-Methoxychroman-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

5.2 Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging ability of the synthesized compound.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in methanol. Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Assay Setup: In a 96-well plate, add varying concentrations of the test compound to different wells.

  • Initiation of Reaction: Add the DPPH solution to each well to initiate the reaction. A control well should contain only DPPH and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Summary and Future Directions

This compound represents an intriguing, yet understudied, molecule with significant theoretical potential in medicinal chemistry. Based on the well-established biological activities of the chromanol scaffold, it is plausible that this compound could serve as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory research.

Future research should focus on the enantioselective synthesis of (R)- and (S)-7-Methoxychroman-4-ol to enable the study of their individual biological activities. A comprehensive screening against a panel of relevant biological targets, guided by in silico modeling, would be a crucial next step. Furthermore, structure-activity relationship (SAR) studies through derivatization of the hydroxyl group and modification of the aromatic ring could lead to the discovery of more potent and selective compounds.

References

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • PubChem. (n.d.). 7-Methoxy-4H-chromen-4-one.
  • Royal Society of Chemistry. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
  • Lee, H., Lee, K., Jung, J. K., Cho, J., & Theodorakis, E. A. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745–2748.
  • Peifer, C., & Rastedt, M. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central.
  • Wang, Y., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. PubMed.
  • Yamashita, K., et al. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry.
  • Yamashita, K., et al. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Request PDF.
  • Silva, A. M. S., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central.
  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: 7-Methoxychroman-4-ol – Pharmacophore Analysis & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxychroman-4-ol (CAS: 53760-19-1) is a bicyclic oxygen heterocycle belonging to the benzopyran class. While often categorized as a synthetic intermediate in the production of chromenes (precocenes) and homoisoflavonoids, this scaffold possesses distinct intrinsic biological activities and serves as a critical pharmacophore in drug discovery.

This technical guide analyzes the compound's dual role:

  • Direct Biological Agent: Exhibiting documented antifeedant activity against storage pests and potential metabolic modulation in mammalian systems.

  • Privileged Scaffold: Acting as a chiral precursor for 4-substituted chroman derivatives with potent anti-inflammatory and kinase-inhibitory profiles.[1]

Chemical Profile & Structural Logic

Molecular Architecture

The molecule consists of a benzene ring fused to a dihydropyran ring, featuring a methoxy substituent at position 7 and a hydroxyl group at position 4.[2]

  • IUPAC Name: 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol[3]

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Chirality: The C4 carbon is a stereocenter, yielding (R)- and (S)- enantiomers. Biological activity often diverges between enantiomers due to specific protein binding pocket constraints.

Synthetic Pathway & Causality

The synthesis of this compound is typically achieved via the reduction of 7-methoxychroman-4-one. This route is preferred over direct cyclization to the alcohol because it allows for stereoselective control using chiral reducing agents (e.g., Corey-Bakshi-Shibata reduction).

Mechanism:

  • Precursor Formation: Resorcinol reacts with 3-chloropropionic acid (or acrylonitrile) to form the chroman-4-one core via Friedel-Crafts acylation and subsequent cyclization.

  • Reduction: The ketone at C4 is reduced to the alcohol. Sodium borohydride (NaBH₄) yields the racemate, while asymmetric transfer hydrogenation yields high enantiomeric excess (ee).

SynthesisPathway Resorcinol Resorcinol (Starting Material) Intermed 3-(3-hydroxyphenoxy) propanoic acid Resorcinol->Intermed Alkylation Ketone 7-Methoxychroman-4-one (Key Intermediate) Intermed->Ketone Cyclization (PPA or TfOH) Alcohol This compound (Target Scaffold) Ketone->Alcohol Reduction (NaBH4 or CBS) Chromene 7-Methoxy-2H-chromene (Precocene Analogue) Alcohol->Chromene Dehydration (TsOH, -H2O)

Figure 1: Synthetic logic flow from raw materials to the this compound scaffold and its dehydration product.

Biological Activities & Therapeutic Potential[4][5][6][7][8]

Agrochemical Application: Insect Antifeedant & Growth Regulation

Research indicates that this compound and its dehydration products (chromenes) exhibit significant activity against storage pests.

  • Target Organisms: Sitophilus granarius (Grain weevil), Tribolium confusum (Confused flour beetle).

  • Mechanism of Action: The compound acts as an antifeedant, deterring consumption. Furthermore, its metabolic conversion (dehydration in vivo) to precocene-like structures can induce "precocious metamorphosis" by destroying the corpora allata glands, thereby inhibiting juvenile hormone (JH) production.[4]

  • Data Insight: In comparative assays, the alcohol form (this compound) showed deterrent activity indices comparable to established botanical insecticides, suggesting its utility as a lead for eco-friendly pest control agents.

Medicinal Chemistry: Anti-Inflammatory & Metabolic Modulation

While the alcohol itself is a mild modulator, it serves as the requisite scaffold for high-potency derivatives.

  • Metabolic Disorders: Patent literature (US20090143279A1) identifies 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol within libraries of compounds screened for treating metabolic syndrome. The structural logic suggests interaction with PPAR (Peroxisome Proliferator-Activated Receptors) or beta-adrenergic receptors, common targets for lipophilic benzopyrans.

  • Anti-Inflammatory (COX/LOX Inhibition): The 7-methoxy group mimics the pharmacological properties of natural flavonoids (e.g., formononetin). Derivatives substituted at the C4 position (e.g., 4-amino or 4-aryl) have shown potent inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

Structure-Activity Relationship (SAR) Map

SAR_Map Core This compound Core Scaffold C7 C7-Methoxy Group (Lipophilicity & Metabolic Stability) Core->C7 Modulates C4 C4-Hydroxyl Group (H-Bond Donor/Acceptor) Core->C4 Functional Handle Ring Benzopyran Ring (Pi-Pi Stacking Interactions) Core->Ring Receptor Binding Dehydration Target Dehydration Target C4->Dehydration Target Precursor to Chromenes Chiral Recognition Chiral Recognition C4->Chiral Recognition Enantioselectivity

Figure 2: Pharmacophore mapping of this compound highlighting key interaction sites.

Experimental Protocols

Protocol A: Synthesis of this compound (Reduction)

This protocol validates the conversion of the ketone to the alcohol target.

Reagents: 7-Methoxychroman-4-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

  • Dissolution: Dissolve 1.78 g (10 mmol) of 7-methoxychroman-4-one in 20 mL of anhydrous Methanol. Cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. Scientific Note: Slow addition prevents runaway exotherms and minimizes side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quenching: Quench reaction with 10 mL of 1N HCl (Caution: Hydrogen gas evolution).

  • Extraction: Evaporate Methanol. Extract aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield white needles.

    • Expected Yield: >85%[5]

    • Validation: ¹H NMR should show a multiplet at δ 4.7–4.8 ppm (H-4 proton) and disappearance of the ketone carbonyl signal in ¹³C NMR (~190 ppm).

Protocol B: Insect Antifeedant Disk Assay

Used to quantify the biological activity against storage pests.

  • Preparation: Prepare 1% starch wafers (disks) as the food matrix.

  • Treatment: Dissolve this compound in Acetone at concentrations of 0.1%, 0.5%, and 1.0% (w/v). Apply 10 µL of solution to "Treatment" disks and 10 µL of pure solvent to "Control" disks. Allow solvent to evaporate completely.

  • Exposure: Place 10 adult Sitophilus granarius (starved for 24h) in a Petri dish containing both treated and control disks.

  • Quantification: After 48 hours, weigh the disks.

  • Calculation: Calculate the Deterrency Index (DI) using the formula:

    
    
    Where 
    
    
    
    is the weight consumed of the control and
    
    
    is the weight consumed of the treated disk.
    • Interpretation: A DI > 18 indicates significant antifeedant activity.[4]

References

  • Wawrzeńczyk, C. et al. "Chromenes, chromanones and alkyl substituted phenols as antifeedants to storage pests and aphids." Journal of Plant Protection Research, vol. 40, no. 1, 2000.[6]

  • Xiao, Z. P. et al. "7-Methoxy-3-(4-methoxyphenyl)chroman-4-one." Acta Crystallographica Section E, vol. 68, 2012.

  • Press, J. B. et al. "Methods and compositions for treating metabolic disorders." U.S. Patent Application US20090143279A1, 2009.

  • Hadjipavlou-Litina, D. et al. "Synthesis and biological evaluation of chroman-4-one derivatives as inhibitors of cyclooxygenase." Journal of Medicinal Chemistry, 2010. (Cited for class-level SAR context).
  • Anioł, M. "Synthesis of functionalized chromanes." Journal of Molecular Structure, 1996.

Sources

7-Methoxychroman-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds. Its inherent structural features make it an attractive starting point for the design of novel therapeutic agents. Within this class of compounds, 7-methoxychroman-4-ol represents a key intermediate and a pharmacophore of significant interest. This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and known biological activities of chroman-4-ols, with a particular focus on the influence of the 7-methoxy substituent. Detailed experimental protocols and workflows are presented to enable researchers to effectively utilize this versatile scaffold in their drug discovery programs.

Introduction: The Significance of the Chroman-4-ol Scaffold

Chroman-4-ones and their corresponding reduced forms, chroman-4-ols, are fundamental building blocks in medicinal chemistry.[1][2][3] The fusion of a benzene ring to a dihydropyranone or dihydropyranol ring system imparts a unique three-dimensional architecture that is conducive to interactions with a variety of biological targets.[4][5] The chroman-4-one framework is a significant structural entity found in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] The reduction of the C4-carbonyl group to a hydroxyl moiety introduces a chiral center, adding stereochemical diversity that can be crucial for target-specific binding and biological activity. The substitution pattern on the aromatic ring, such as the presence of a methoxy group at the 7-position, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[7][8]

Synthetic Strategies for Chroman-4-ols

The primary and most direct route to chroman-4-ols is through the reduction of the corresponding chroman-4-one precursors. Therefore, a robust synthetic strategy for the precursor ketone is paramount.

Synthesis of the 7-Methoxychroman-4-one Precursor

Several synthetic routes to substituted chroman-4-ones have been reported, often involving the cyclization of a phenolic starting material. A common and effective method for the synthesis of 7-hydroxychroman-4-one involves the acylation of resorcinol with 3-chloropropionic acid, followed by an intramolecular cyclization.[9] The resulting 7-hydroxychroman-4-one can then be readily methylated to afford 7-methoxychroman-4-one.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one from Resorcinol [9]

  • Acylation: To a solution of resorcinol (1 equivalent) in a suitable solvent, add 3-chloropropionic acid (1.1 equivalents) and a strong acid catalyst such as trifluoromethanesulfonic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2',4'-dihydroxy-3-chloropropiophenone.

  • Cyclization: Dissolve the crude propiophenone in a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., HCl).

  • Collect the precipitated product by filtration, wash with water, and dry to afford 7-hydroxychroman-4-one.

Experimental Protocol: Methylation of 7-Hydroxychroman-4-one

  • To a solution of 7-hydroxychroman-4-one (1 equivalent) in an appropriate solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 7-methoxychroman-4-one.

Reduction of 7-Methoxychroman-4-one to this compound

The conversion of the C4-carbonyl to a hydroxyl group is a critical step that introduces a stereocenter. The choice of reducing agent and reaction conditions will determine the stereochemical outcome of the reaction.

Workflow for the Synthesis of this compound

G Resorcinol Resorcinol Acylation Acylation with 3-chloropropionic acid Resorcinol->Acylation Propiophenone 2',4'-dihydroxy-3- chloropropiophenone Acylation->Propiophenone Cyclization Intramolecular Cyclization (NaOH) Propiophenone->Cyclization Hydroxychromanone 7-Hydroxychroman-4-one Cyclization->Hydroxychromanone Methylation Methylation (e.g., (CH3)2SO4, K2CO3) Hydroxychromanone->Methylation Methoxychromanone 7-Methoxychroman-4-one Methylation->Methoxychromanone Reduction Reduction Methoxychromanone->Reduction Methoxychromanol This compound Reduction->Methoxychromanol

Caption: Synthetic pathway to this compound.

Non-Stereoselective Reduction:

For the preparation of a racemic mixture of cis- and trans-7-methoxychroman-4-ol, common reducing agents such as sodium borohydride (NaBH₄) can be employed.[10][11]

Experimental Protocol: Racemic Reduction of 7-Methoxychroman-4-one [11]

  • Dissolve 7-methoxychroman-4-one (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound as a mixture of diastereomers.

  • The diastereomers can be separated by column chromatography if desired.

Stereoselective Reduction:

Achieving stereocontrol in the reduction of the C4-carbonyl is crucial for elucidating structure-activity relationships and for the development of enantiomerically pure drug candidates. Asymmetric reduction strategies often employ chiral reducing agents or catalysts. While specific protocols for 7-methoxychroman-4-one are not extensively detailed in the literature, principles from related systems can be applied. The use of bulky reducing agents, such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral auxiliaries, or catalytic asymmetric transfer hydrogenation methods are viable approaches.[12] The stereochemical outcome is often dictated by the steric hindrance around the carbonyl group and the coordination of the reducing agent.

Biological Activities and Therapeutic Potential

The chroman-4-one scaffold is a well-established "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.[5][10][11] The introduction of a hydroxyl group at the C4 position and a methoxy group at the C7 position can fine-tune these activities.

Antimicrobial Activity

Chroman-4-one and homoisoflavonoid derivatives have demonstrated significant antimicrobial potential against a range of pathogenic bacteria and fungi.[6][7][8] Studies have shown that the substitution pattern on the chroman ring is critical for activity. For instance, the presence of methoxy substituents can enhance bioactivity.[6] While direct data on this compound is limited, it is plausible that this compound would exhibit antimicrobial properties, and it represents a valuable template for the synthesis of novel antimicrobial agents.

Anticancer Activity

Numerous chroman-4-one derivatives have been reported to possess cytotoxic and anticancer activities.[5][6] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and proliferation. For example, certain substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases.[10][11] The development of this compound derivatives could lead to the discovery of novel and selective anticancer agents.

Antioxidant and Anti-inflammatory Activity

The phenolic nature of many chroman derivatives imparts them with antioxidant properties.[5][6] They can act as radical scavengers and protect cells from oxidative stress, a key factor in the pathogenesis of many chronic diseases. Additionally, anti-inflammatory effects have been observed for this class of compounds.[6] The 7-methoxy group can influence the antioxidant potential of the molecule by modulating the electron-donating ability of the aromatic ring.

Potential Biological Activities of this compound

G Core This compound Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Antioxidant Antioxidant Core->Antioxidant AntiInflammatory Anti-inflammatory Core->AntiInflammatory

Caption: Potential therapeutic applications of this compound.

Key Papers and Further Reading

The following publications provide a solid foundation for researchers interested in the chemistry and biology of chroman-4-ols and related compounds:

  • On the synthesis of chroman-4-ones: A recent review by Hegab, M.I. provides a comprehensive overview of the synthetic methodologies for chroman-4-one derivatives.[6] The work by da Silva, A. C. et al. on the synthesis of 7-hydroxychroman-4-one from resorcinol is also a key reference.[9]

  • On the biological activities of chroman-4-ones: The paper by de Assis, P. A. C. et al. details the antimicrobial evaluation of a series of chroman-4-one and homoisoflavonoid derivatives, highlighting the importance of substitution patterns.[6][7][8] The work by S-Fridén-Saxin, M. et al. on substituted chroman-4-ones as SIRT2 inhibitors is highly relevant for cancer and neurodegeneration research.[10][11]

  • On the reduction of chroman-4-ones: The study by S-Fridén-Saxin, M. et al. also provides a clear example of the reduction of a substituted chroman-4-one to the corresponding chroman-4-ol.[10][11] For stereoselective methods, broader reviews on the asymmetric reduction of ketones are recommended.

Conclusion and Future Directions

This compound is a versatile and promising scaffold for the development of new therapeutic agents. Its synthesis is readily achievable from inexpensive starting materials, and the introduction of a chiral center at the C4 position offers opportunities for stereoselective optimization of biological activity. While the specific biological profile of this compound is not yet extensively characterized, the known activities of related chroman-4-ones and their derivatives strongly suggest its potential in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. Future research should focus on the development of efficient and stereoselective syntheses of this compound and its derivatives, followed by comprehensive biological evaluation to unlock the full therapeutic potential of this intriguing molecule.

References

  • da Silva, A. C., et al. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 97, 571-591.
  • de Assis, P. A. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(21), 7304. [Link]

  • de Assis, P. A. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed, 37960001. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central, PMC3437402. [Link]

  • Hegab, M. I. (2023). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Russian Journal of Organic Chemistry, 59(3), 483-497.
  • Kamboj, S., & Singh, R. (2021). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar, 4(2), 11899. [Link]

  • Pinto, M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(4), 4475-4506. [Link]

  • RSC Publishing. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

  • ResearchGate. (2015). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]

  • ResearchGate. (n.d.). Examples of bioactive chroman-4-ones. [Link]

  • Xiao, Z-P., et al. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PubMed Central, PMC3254256. [Link]

  • Xiao, Z-P., et al. (2011). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. PubMed Central, PMC3238877. [Link]

Sources

Technical Guide: Spectroscopic Profiling & Synthesis of 7-Methoxychroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

7-Methoxychroman-4-ol (C₁₀H₁₂O₃, MW: 180.20 g/mol ) acts as a critical chiral scaffold in the synthesis of homoisoflavonoids and complex benzopyran derivatives. Unlike its oxidized precursor (7-methoxychroman-4-one), the 4-ol variant introduces a stereocenter at the C4 position, necessitating rigorous spectroscopic validation to distinguish it from unreacted starting material and potential elimination byproducts (chromenes).

This guide provides a self-validating workflow for synthesizing and characterizing this compound, emphasizing the causal link between the molecular structure and its spectral signature.

Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must first validate the source material. The standard route involves the hydride reduction of 7-methoxychroman-4-one.

Protocol: Sodium Borohydride Reduction

Objective: Convert the C4 carbonyl to a hydroxyl group without ring opening.

  • Preparation: Dissolve 7-methoxychroman-4-one (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Reasoning: Controlling the exotherm prevents elimination to the chromene.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: Disappearance of the ketone spot (

      
      ) and appearance of the more polar alcohol (
      
      
      
      ).
  • Workup: Quench with saturated NH₄Cl solution. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography.[1][2]

Part 3: Spectroscopic Data Profiling

A. Infrared Spectroscopy (FT-IR)

Validation Logic: The primary indicator of successful synthesis is the complete disappearance of the carbonyl stretch and the emergence of the hydroxyl band.

Functional GroupWavenumber (

)
Diagnostic Feature
O-H Stretch 3350 - 3450 Broad, strong band (H-bonded). Confirms C4-OH.
C-H Stretch (sp³) 2850 - 2950Aliphatic protons (C2, C3, OMe).
C=C Aromatic 1580, 1610Characteristic benzene ring skeletal vibrations.[1]
C-O Stretch 1150 - 1250Strong bands for Ar-O-C (7-OMe) and C4-OH.
Absence of C=O ~1680 CRITICAL: Presence of a peak here indicates unreacted ketone.[1]
B. Mass Spectrometry (EI-MS)

Fragmentation Logic: The molecule follows a characteristic retro-Diels-Alder (RDA) pathway typical of chromans, alongside dehydration.

  • Molecular Ion (

    
    ):  m/z 180 (Base peak or significant intensity).
    
  • Dehydration (

    
    ):  m/z 162. Loss of 
    
    
    
    to form the 7-methoxychromene cation.
  • RDA Fragmentation: Cleavage of the pyran ring often yields ions at m/z 136 or 137 (loss of

    
     fragment).
    
C. Nuclear Magnetic Resonance (NMR)
1.

H NMR (400 MHz, CDCl₃)

Assignment Logic: The C4 proton is the diagnostic handle. Its coupling pattern with C3 protons reveals the ring conformation (half-chair).

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H-5 7.25 - 7.30Doublet (d)8.5Deshielded by C4-OH proximity; ortho to H6.
H-6 6.50 - 6.55Doublet of Doublets (dd)8.5, 2.5Shielded by 7-OMe; ortho to H5, meta to H8.
H-8 6.35 - 6.40Doublet (d)2.5Most shielded aromatic; meta coupling only.
H-4 4.70 - 4.78 Triplet / dd ~4.0Diagnostic Carbinol Proton.
H-2 4.15 - 4.25Multiplet-Diastereotopic protons adjacent to ether oxygen.
OMe 3.78Singlet (s)-Characteristic methoxy group.
H-3 1.95 - 2.15Multiplet-Methylene bridge; complex coupling with H2/H4.
OH ~2.0 - 2.5Broad s-Exchangeable (disappears with

shake).
2.

C NMR (100 MHz, CDCl₃)
Carbon TypeShift (

, ppm)
Assignment
Aromatic C-O 160.5C-7 (Ipso to OMe)
Aromatic C-O 155.2C-8a (Ring junction)
Aromatic C 128.5C-5
Aromatic C 118.0C-4a (Ring junction)
Aromatic C 107.5C-6
Aromatic C 101.5C-8
Aliphatic C-O 63.5 C-4 (Carbinol)
Aliphatic C-O 62.0C-2
Methoxy 55.47-OMe
Aliphatic 30.5C-3

Part 4: Visualization of Logic Flow

Diagram 1: Synthesis & Fragmentation Pathway

This diagram illustrates the reduction mechanism and the subsequent mass spectrometry fragmentation logic used for identification.

G cluster_0 Spectroscopic Validation Ketone 7-Methoxychroman-4-one (C=O, 1680 cm-1) Reagent NaBH4 / MeOH (Hydride Attack) Ketone->Reagent Alcohol This compound (C4-OH, 3400 cm-1) Reagent->Alcohol Reduction IonM [M]+ m/z 180 Alcohol->IonM EI-MS IonDehyd [M-H2O]+ m/z 162 (Chromene) IonM->IonDehyd -H2O (18 Da)

Caption: Transformation of the ketone to alcohol with subsequent MS fragmentation logic (Dehydration).

Diagram 2: NMR Coupling Network (COSY)

This diagram visualizes the spin-spin coupling network. A successful synthesis must show connectivity between H2, H3, and H4. If H4 is absent (elimination product), this network collapses.

NMR 1H-1H COSY Connectivity Map H4 H-4 (4.7 ppm) Triplet H3 H-3 (2.0 ppm) Multiplet H4->H3 Vicinal 3J H5 H-5 (7.3 ppm) Doublet H4->H5 NOE (Spatial) H2 H-2 (4.2 ppm) Multiplet H3->H2 Vicinal 3J

Caption: COSY connectivity. The H4-H3-H2 chain confirms the intact chroman ring system.

Part 5: References

  • National Institute of Standards and Technology (NIST). 7-Methoxy-4-methylcoumarin Mass Spectrum (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[1][2][3]

  • Zeynizadeh, B., & Behyar, T. (2005). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction. ResearchGate.[1][2]

  • SpectraBase. 2,2-Dimethyl-4-hydroxy-7-methoxy-chroman Infrared Spectrum (Structural Analog). Wiley Science Solutions.[1][2] [4]

  • MDPI. Mass Spectrometry Fragmentation Patterns for Structure Identification. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

understanding the chroman-4-ol scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman-4-ol (3,4-dihydro-2H-1-benzopyran-4-ol) scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between simple aromatics and complex bicyclic natural products like flavonoids and catechins. Unlike its oxidized precursor (chroman-4-one) or its unsaturated analog (chromene), the chroman-4-ol offers a unique sp³-rich architecture with a defined chiral center at the C4 position.

For the drug developer, this scaffold provides three critical advantages:

  • Stereochemical Vectorization: The C4-hydroxyl group serves as a rigid handle for hydrogen bonding, allowing precise orientation of the molecule within a receptor pocket.

  • Metabolic Stability: The saturated pyran ring is generally more resistant to oxidative metabolism than the chromene system.

  • Synthetic Versatility: It is accessible via robust, scalable routes that allow for late-stage diversification at the C2, C3, C6, and C8 positions.

This guide dissects the chroman-4-ol core, detailing the causality behind its synthetic protocols and its application in targeting SIRT2, ion channels, and neurodegenerative pathways.

Structural & Stereochemical Analysis

The core structure consists of a benzene ring fused to a dihydropyran ring. The numbering system initiates at the heteroatom (O1) and proceeds counter-clockwise to the fusion points.

  • The C4 Chiral Center: The hydroxyl group at C4 creates a stereocenter. In biological systems, the (R) and (S) enantiomers often exhibit vastly different potencies. For instance, in potassium channel openers (e.g., Cromakalim analogs), the (3S,4R) configuration is often critical for activity.

  • Conformational Bias: The dihydropyran ring typically adopts a half-chair conformation . Substituents at C2 and C4 will prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions, although the C4-OH can stabilize pseudo-axial conformations via intramolecular hydrogen bonding with the ring oxygen or adjacent substituents.

Synthetic Methodologies: From Precursor to Product

As an Application Scientist, I prioritize routes that are not just chemically feasible but operationally robust for library generation. The synthesis generally proceeds via the chroman-4-one intermediate.[1]

Mechanism & Workflow Visualization

SyntheticPathway cluster_conditions Critical Process Parameters Start 2'-Hydroxyacetophenone + Aldehyde Inter Chroman-4-one (Intermediate) Start->Inter Step 1: Aldol-Oxa-Michael (Base/Microwave) Prod Chroman-4-ol (Target Scaffold) Inter->Prod Step 2: Reduction (NaBH4 or Ru-Cat) P1 Temp Control (Avoid Elimination) Inter->P1 P2 Stereocontrol (ATH vs. Racemic) Inter->P2

Figure 1: The canonical two-step synthesis of chroman-4-ol. Step 1 constructs the ring; Step 2 installs the chiral center.

Route A: The High-Throughput "Kabbe" Condensation (Racemic)

For rapid SAR exploration, we utilize a microwave-assisted one-pot synthesis.

  • Mechanism: Base-catalyzed aldol condensation of 2'-hydroxyacetophenone with an aldehyde gives a chalcone, which undergoes immediate intramolecular oxa-Michael addition to close the ring.

  • Why Microwave? Thermal heating often leads to polymerization of the chalcone intermediate. Microwave irradiation (160°C) accelerates the ring closure, kinetically favoring the thermodynamically stable chroman-4-one over side products.

Route B: Asymmetric Transfer Hydrogenation (Enantioselective)

To access chiral chroman-4-ols (e.g., >95% ee), we employ Asymmetric Transfer Hydrogenation (ATH).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

  • Hydrogen Source: Formic acid/Triethylamine azeotrope.

  • Logic: The ruthenium catalyst coordinates the ketone and delivers the hydride to the Re or Si face via a defined transition state, governed by the chiral diamine ligand. This is superior to enzymatic resolution for scale-up as it avoids 50% yield loss.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not precipitate or show a distinct UV shift, the reaction has failed.

Protocol 1: Synthesis of 2-Substituted Chroman-4-one
  • Reagents: 2'-Hydroxyacetophenone (1.0 equiv), Aldehyde (1.1 equiv), Pyrrolidine (0.5 equiv), Methanol.

  • Procedure:

    • Dissolve ketone and aldehyde in MeOH in a microwave vial.

    • Add pyrrolidine (catalyst). Note: Secondary amines are preferred over hydroxides to minimize aldol polymerization.

    • Irradiate at 150°C for 20 mins.

    • Validation: TLC (Hexane/EtOAc 4:1). The product is less polar than the starting phenol. A ferric chloride test on the crude will be negative (loss of phenolic OH), confirming ring closure.

    • Workup: Concentrate and flash chromatography.

Protocol 2: Stereoselective Reduction to Chroman-4-ol
  • Reagents: Chroman-4-one (1.0 equiv), NaBH4 (0.6 equiv), MeOH/THF (1:1).

  • Procedure:

    • Cool the ketone solution to 0°C. Critical: Low temperature prevents over-reduction or elimination to the chromene.

    • Add NaBH4 portion-wise.[1] Evolution of H2 gas should be steady, not violent.

    • Stir for 2 hours.

    • Validation: 1H NMR will show the emergence of the C4-H signal (typically a triplet or doublet of doublets around 4.5-4.8 ppm).

    • Quench: Add sat. NH4Cl. Extract with DCM.[1]

Medicinal Chemistry & SAR Logic

The chroman-4-ol scaffold is not a "magic bullet" but a template. Its utility depends on how you decorate it.

SAR Decision Matrix
PositionFunctionalityMedicinal Utility
C4-OH H-Bond Donor/AcceptorBinding Anchor. Critical for interaction with catalytic residues (e.g., Ser/His in hydrolases). Deletion or oxidation usually kills activity.
C2-Alkyl Lipophilic TailSelectivity Filter. A pentyl or phenyl group here fits into hydrophobic pockets of SIRT2 or AChE.
C6/C8 Halogens/EWGElectronic Tuning. Electron-withdrawing groups (Br, Cl) increase the acidity of the C4-OH and improve metabolic stability of the aromatic ring.
Case Study: SIRT2 Inhibition

Research has identified 6,8-dibromo-2-pentylchroman-4-ol as a potent inhibitor of Sirtuin 2 (SIRT2), an enzyme linked to neurodegeneration.[2][3]

  • Mechanism: The chroman-4-ol mimics the nicotinamide ribose moiety of NAD+, the cofactor for SIRT2.

  • Causality: The 6,8-dibromo substitution locks the conformation and fills a halogen-binding pocket, while the C4-OH mimics the ribose hydroxyls.

Biological Targets & Pathways[3][4]

Targets Scaffold Chroman-4-ol Scaffold Target1 SIRT2 (Neurodegeneration) Scaffold->Target1 6,8-Halo substitution Target2 AChE / BuChE (Alzheimer's) Scaffold->Target2 N-Benzylamine at C4 Target3 K_ATP Channels (Cardiovascular) Scaffold->Target3 C3/C4 conformational lock

Figure 2: Primary biological targets mapped to specific structural modifications of the scaffold.

References

  • BenchChem. Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis.

  • Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).[2][3]

  • National Institutes of Health (PMC). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021).

  • ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).

  • Organic & Biomolecular Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. (2021).

Sources

Unlocking the Therapeutic Potential of 7-Methoxychroman-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the chromanol scaffold stands as a "privileged structure," a recurring molecular framework with a proven affinity for biological targets of therapeutic relevance. From the potent antioxidant properties of vitamin E (tocopherols and tocotrienols) to the diverse pharmacological activities of flavonoids, the chroman core is a testament to nature's ingenuity in crafting bioactive molecules.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 7-Methoxychroman-4-ol . While direct research on this compound is sparse, its structural features, nestled within the well-established bioactivity of the chromanol class, present a compelling case for its investigation as a lead compound in several therapeutic areas. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key areas of potential research, robust synthetic and analytical methodologies, and the mechanistic rationale behind these proposed explorations.

I. The Strategic Rationale: Why this compound?

The therapeutic potential of this compound can be inferred from its core structure and key functional groups. The chromanol ring is a well-known scavenger of free radicals, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).[4] The methoxy group at the 7-position can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its bioavailability and fine-tuning its interaction with biological targets. The hydroxyl group at the 4-position introduces a chiral center and a potential site for further derivatization to explore structure-activity relationships (SAR).

This unique combination of features suggests that this compound could be a promising candidate for therapeutic intervention in pathologies where oxidative stress and inflammation are key drivers.

II. Proposed Therapeutic Research Areas

Based on the extensive literature on chromanol and flavonoid bioactivities, the following areas represent high-priority avenues for the investigation of this compound.

A. Neuroprotection: Combating Oxidative Stress in the Brain

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic inflammation and oxidative damage to neuronal cells. The ability of chromanols to scavenge free radicals makes them attractive candidates for neuroprotective agents.[1]

Proposed Research Workflow:

neuroprotection_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound characterization Structural Elucidation (NMR, MS) synthesis->characterization cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) characterization->cell_culture ros_assay ROS Scavenging Assay (e.g., DCFDA) cell_culture->ros_assay viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot Western Blot Analysis (e.g., Nrf2, HO-1) ros_assay->western_blot viability_assay->western_blot qpcr qPCR Analysis of Inflammatory Genes viability_assay->qpcr

Caption: Proposed workflow for investigating the neuroprotective effects of this compound.

B. Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[5] Flavonoids and chromanols have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[6][7][8]

Key Molecular Targets and Pathways:

  • NF-κB Signaling: Inhibition of IκB kinase (IKK), leading to the prevention of NF-κB translocation to the nucleus and subsequent downregulation of pro-inflammatory gene expression.

  • 5-Lipoxygenase (5-LOX): Direct inhibition of this enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.[6][7]

  • Nuclear Receptors: Modulation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating inflammation.[6][7]

anti_inflammatory_pathway cytokine Pro-inflammatory Cytokines (TNF-α, IL-1β) receptor Cell Surface Receptor cytokine->receptor ikk IKK Complex receptor->ikk chromanol This compound chromanol->ikk Inhibition ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to proinflammatory_genes Pro-inflammatory Gene Expression nucleus->proinflammatory_genes Induces

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

C. Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation

Certain chromanols and their derivatives have demonstrated cytotoxic activities against various cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation. The antioxidant properties of the chromanol ring may also play a protective role against carcinogenesis.

Potential Anticancer Mechanisms:

  • Induction of Apoptosis: Activation of caspase cascades and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing uncontrolled proliferation.

  • Androgen Receptor Antagonism: Some chromanols have shown antiandrogenic activity, which is relevant for prostate cancer.[9]

III. Synthesis and Characterization: A Practical Guide

A robust and reproducible synthesis is the cornerstone of any drug discovery program. The following multi-step synthesis of this compound is proposed based on established methodologies for related compounds.

A. Proposed Synthetic Route

synthesis_route resorcinol Resorcinol step1 Acylation with 3-chloropropionic acid (TfOH) resorcinol->step1 intermediate1 2',4'-dihydroxy-3- chloropropiophenone step1->intermediate1 step2 Cyclization (NaOH) intermediate1->step2 hydroxychromanone 7-Hydroxychroman-4-one step2->hydroxychromanone step3 Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) hydroxychromanone->step3 methoxychromanone 7-Methoxychroman-4-one step3->methoxychromanone step4 Reduction (e.g., NaBH₄) methoxychromanone->step4 final_product This compound step4->final_product

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Methoxychroman-4-ol via Sodium Borohydride Reduction of 7-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical reduction of 7-methoxychroman-4-one to its corresponding secondary alcohol, 7-methoxychroman-4-ol. Chromanols are valuable intermediates in medicinal chemistry and drug development, serving as core scaffolds in a variety of biologically active molecules. This guide details a robust and efficient synthesis using sodium borohydride (NaBH₄), a mild and selective reducing agent. We will delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, outline methods for reaction monitoring and product characterization, and address critical safety considerations. This document is intended for researchers, scientists, and professionals in organic synthesis and drug development.

Scientific Principles and Mechanistic Insights

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is dictated by the desired selectivity and the presence of other functional groups in the molecule.

1.1. The Role of Sodium Borohydride (NaBH₄)

Sodium borohydride is an excellent choice for this synthesis due to its chemoselectivity. It is a mild reducing agent, capable of reducing aldehydes and ketones without affecting less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[1][2] This selectivity is advantageous as it obviates the need for protecting groups on such functionalities if they were present elsewhere in the molecule.

The reactive species in NaBH₄ is the borohydride anion (BH₄⁻), which serves as a source of hydride (H⁻).[3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide.[4]

1.2. Reaction Mechanism

The reduction of 7-methoxychroman-4-one with sodium borohydride proceeds via a two-step nucleophilic addition mechanism.[1][5]

  • Step 1: Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride anion (BH₄⁻) on the electrophilic carbonyl carbon of 7-methoxychroman-4-one. The π-bond of the carbonyl group breaks, and its electrons are pushed onto the oxygen atom, forming a tetracoordinate boron-alkoxy intermediate.[1][5]

  • Step 2: Protonation: The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol) in a subsequent workup step (often involving the addition of water or a mild acid), yielding the final product, this compound.[1][4]

Each molecule of NaBH₄ can, in theory, reduce four molecules of the ketone, although in practice, a slight excess of the reducing agent is used to ensure the reaction goes to completion.

Experimental Protocol

This protocol is designed for the efficient and safe synthesis and purification of this compound.

2.1. Materials and Equipment

Reagents & Solvents Equipment
7-Methoxychroman-4-oneRound-bottom flask (50 mL or 100 mL)
Sodium borohydride (NaBH₄)Magnetic stirrer and stir bar
Methanol (MeOH), anhydrousIce bath
Dichloromethane (DCM)Separatory funnel
Saturated aqueous ammonium chloride (NH₄Cl)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates (silica gel)
Deionized waterTLC developing chamber and UV lamp
Deuterated chloroform (CDCl₃) for NMRGlassware for column chromatography

2.2. Critical Safety Precautions

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or acids.[6][7] It is also toxic if ingested or absorbed through the skin.[6] Handle NaBH₄ in a well-ventilated fume hood, away from sources of ignition.[7]

  • Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[6][8]

  • Quenching: The reaction must be quenched carefully by the slow addition of the reaction mixture to the quenching solution to control the evolution of hydrogen gas.

2.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxychroman-4-one (e.g., 1.0 g, 5.61 mmol) in anhydrous methanol (25 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of NaBH₄: While maintaining the temperature at 0 °C, add sodium borohydride (e.g., 0.25 g, 6.61 mmol, 1.2 equivalents) to the solution in small portions over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Progress: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature.

  • Monitoring the Reaction with TLC: The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC).[9][10]

    • Solvent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[11]

    • Procedure: On a TLC plate, spot the starting material (7-methoxychroman-4-one) in one lane, the reaction mixture in a second lane, and a co-spot (both starting material and reaction mixture) in a third lane.[9][12]

    • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, this compound, will appear as a new, more polar spot (lower Rf value) on the TLC plate.

  • Reaction Quench: Once the reaction is complete (typically 2-4 hours), cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) to quench the excess NaBH₄. Note: Expect gas evolution (H₂).

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash them with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove any residual salts.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter off the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can be purified further if necessary.

  • Purification (Optional): If the crude product is not pure, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow and Data Summary

3.1. Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to product characterization.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Dissolve Ketone in MeOH B 2. Cool to 0°C A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with aq. NH₄Cl D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate (Rotovap) G->H I 9. Column Chromatography (Optional) H->I Crude Product J 10. Characterize (NMR, MS) H->J Pure Product (if no column needed) I->J I->J

Sources

Purification of 7-Methoxychroman-4-ol by Silica Gel Column Chromatography: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 7-Methoxychroman-4-ol using silica gel column chromatography. As a crucial intermediate in the synthesis of various biologically active molecules, obtaining high-purity this compound is paramount.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles and causality behind each experimental choice, ensuring a robust and reproducible purification workflow. We will cover Thin-Layer Chromatography (TLC) for solvent system optimization, column packing, sample loading techniques, elution strategies, and final product isolation.

Introduction: The Principle of Separation

This compound is a heterocyclic compound of moderate polarity, attributed to the presence of a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an ether oxygen within its chroman backbone. Column chromatography is an adsorptive separation technique ideal for purifying such compounds from reaction mixtures containing impurities of varying polarities.[2]

The fundamental principle of this protocol relies on normal-phase chromatography.[2] The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. A non-polar or moderately polar mobile phase is then used to carry the sample through the column. Compounds in the mixture will exhibit differential partitioning between the stationary and mobile phases based on their polarity.

  • Polar Compounds: (like this compound) will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and travel down the column more slowly.

  • Non-polar Impurities: will interact weakly with the silica gel and be carried down the column more quickly by the mobile phase.

  • Highly Polar Impurities: will bind very tightly to the silica gel, requiring a more polar mobile phase to be eluted.

By carefully selecting the mobile phase composition, a clean separation between the desired product and its impurities can be achieved.[3]

Diagram: Principle of Normal-Phase Chromatography

G cluster_column Silica Gel Column (Polar Stationary Phase) cluster_mobile_phase Mobile Phase Flow Silica Si-OH Impurity_NP Non-Polar Impurity Impurity_NP->Silica Weak Interaction (Elutes First) Product This compound (Moderately Polar) Product->Silica Moderate Interaction Impurity_P Polar Impurity Impurity_P->Silica Strong Interaction (Elutes Last) Elution_Order Direction of Elution ↓

Caption: Differential adsorption of compounds on silica gel.

Materials and Equipment

Chemicals & Consumables
CategoryItem
Stationary Phase Silica gel for column chromatography (e.g., 60-120 mesh or 230-400 mesh)
Solvents Ethyl acetate (EtOAc), Hexanes (or Petroleum Ether), Dichloromethane (DCM) - all HPLC grade
Sample Crude this compound reaction mixture
TLC Supplies Silica gel-coated TLC plates (e.g., F₂₅₄), TLC developing chamber, Capillary tubes for spotting
Miscellaneous Sand (acid-washed), Cotton or Glass wool
Equipment
CategoryItem
Glassware Glass chromatography column with stopcock, Round bottom flasks, Beakers, Erlenmeyer flasks
Apparatus Funnel, Spatula, Test tubes or fraction collector vials, UV lamp (254 nm)
Processing Rotary evaporator, Magnetic stirrer and stir bars

Experimental Protocol: A Step-by-Step Guide

Part A: Optimization of Eluent System via TLC

Causality: Before packing a large column, it is crucial to identify a mobile phase that provides adequate separation. TLC is a rapid and material-sparing method to screen solvent systems. The goal is to find a solvent mixture where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35 .[4] This Rf value ensures the compound will move down the column at a reasonable rate without eluting too quickly with impurities or requiring excessive solvent volumes.

Protocol:

  • Prepare TLC Chambers: Line two to three small beakers or dedicated TLC chambers with filter paper and add different solvent mixtures. Cover with a watch glass and let the atmosphere saturate for 5-10 minutes.

  • Spot the Plate: Using a capillary tube, carefully spot the crude reaction mixture on the baseline of a TLC plate. Also, spot any available standards (starting material, pure product if available) for comparison.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio to achieve the target Rf. If the Rf is too high (spot travels too far), decrease the polarity of the mobile phase (reduce the amount of ethyl acetate). If the Rf is too low, increase the polarity (increase the amount of ethyl acetate).

Data Presentation: Example TLC Optimization

Trial Solvent System (Hexane:EtOAc) Observations Rf of this compound
1 4:1 All spots remain near the baseline. ~0.10
2 2:1 Good separation between spots. ~0.30
3 1:1 Product spot is too high on the plate. ~0.65

Part B: Column Preparation (Wet Slurry Method)

Causality: A well-packed column is essential for achieving high resolution. The wet slurry method minimizes the formation of air bubbles and cracks in the stationary phase, which would otherwise lead to uneven solvent flow and poor separation (channeling).[5] The amount of silica used is typically 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.[1]

Protocol:

  • Select Column: Choose a glass column of appropriate size.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using a long glass rod.

  • Add Sand Layer: Add a small layer (~1 cm) of sand over the plug to create a flat base and prevent the silica from leaking through.[1]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add the initial, less polar eluent (e.g., 4:1 Hexane:EtOAc) to the silica to form a free-flowing slurry.

  • Pack the Column: With the stopcock closed, place a funnel on top of the column and pour the silica slurry in a single, continuous motion.

  • Settle and Compact: Gently tap the side of the column continuously to help the silica settle evenly and dislodge any trapped air bubbles.[1] Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Add Final Sand Layer: Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to prevent the bed from being disturbed during sample and solvent addition.[5]

  • Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

Part C: Sample Loading

Causality: The sample must be applied to the column in a highly concentrated, narrow band. A wide initial band will result in broad, overlapping elution bands, leading to poor separation. Dry loading is particularly advantageous for compounds that are not very soluble in the initial, non-polar eluent.[4]

Protocol (Dry Loading - Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.[4]

  • Remove the solvent completely using a rotary evaporator until a fine, dry powder of silica-adsorbed sample is obtained.

  • Carefully add this powder to the top of the prepared column, on top of the sand layer.

  • Gently tap the column to settle the sample layer and carefully add the initial mobile phase.

Part D: Elution and Fraction Collection

Causality: The elution process separates the components. An isocratic elution uses a single solvent mixture throughout, while a gradient elution involves gradually increasing the mobile phase polarity.[6] A gradient is often more efficient, first eluting non-polar impurities with a non-polar solvent, then increasing polarity to elute the moderately polar product, leaving highly polar impurities on the column.

Protocol:

  • Begin Elution: Start with a low-polarity mobile phase (e.g., 4:1 or 3:1 Hexane:EtOAc).

  • Maintain Solvent Head: Keep the solvent reservoir filled to ensure a constant flow. Never let the column run dry.

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or vials as soon as it starts dripping from the column.

  • Increase Polarity (Gradient Elution): After collecting a set number of fractions with the initial solvent, gradually increase the polarity of the mobile phase. For example, switch from 4:1 to 3:1, then to the target 2:1 Hexane:EtOAc mixture identified by TLC.

  • Monitor Progress: Use TLC to check the composition of the eluent as it exits the column to track the progress of the separation.

Diagram: Complete Purification Workflow

G TLC 1. TLC Optimization (Find Eluent for Rf ≈ 0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Part E: Analysis of Fractions and Product Isolation

Causality: Not every fraction will contain the pure product. TLC is used to analyze the collected fractions to identify which ones contain only the desired compound before they are combined.[3]

Protocol:

  • Spot Fractions on TLC: On a single TLC plate, spot every other (or every third) fraction collected. Also include a spot of the initial crude mixture as a reference.

  • Develop and Visualize: Develop the plate in the target solvent system (e.g., 2:1 Hexane:EtOAc) and visualize under UV light.

  • Identify Pure Fractions: Identify the series of consecutive fractions that show only a single spot corresponding to the Rf of this compound.

  • Combine and Evaporate: Combine all the identified pure fractions into a single round bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR spectroscopy, or mass spectrometry.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system chosen.Re-optimize the eluent using TLC.[7] Ensure the target Rf is in the 0.25-0.35 range.
Column was overloaded with sample.Use a larger column or less crude material. A general rule is a 30:1 to 100:1 ratio of silica to crude product by weight.[1]
Cracked/Bubbled Column Bed Column ran dry; heat generated from solvent interaction with silica.Always keep the solvent level above the silica bed. Pack the column slowly and allow it to cool if it becomes warm.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). For very polar compounds, a small amount of methanol (e.g., 1-5% in DCM) can be used.[8]
Streaking on TLC/Column Sample is too acidic/basic and interacting strongly with silica; sample is overloaded.Add a small amount of modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).[8] Apply a smaller amount of the sample.[7]

Safety Precautions

  • Silica Gel: Fine silica dust is a respiratory hazard. Handle silica gel in a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses.

  • Organic Solvents: Hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. All handling, including column packing and elution, must be performed in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.

References

  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • B. Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022, June 18). ScienceScholar. Retrieved January 31, 2026, from [Link]

  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved January 31, 2026, from [Link]

  • 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 31, 2026, from [Link]

  • trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 7-Methoxy-4-(4-methoxyphenyl)-2-phenyl-chroman-2-ol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved January 31, 2026, from [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? (2018, June 18). ResearchGate. Retrieved January 31, 2026, from [Link]

  • I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why? (2023, July 3). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved January 31, 2026, from [Link]

  • 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 7-Methoxychroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Chroman Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of new therapeutic agents. Pathogenic microorganisms continually evolve mechanisms to evade conventional antibiotics, rendering many established treatments ineffective. This landscape drives the exploration of novel chemical scaffolds with the potential for antimicrobial activity. Among these, the chroman-4-one framework and its derivatives have emerged as a promising class of compounds, exhibiting a wide array of biological activities, including anticancer, antioxidant, and broad-spectrum antimicrobial properties.[1]

7-Methoxychroman-4-ol, a member of this versatile family, represents a compelling candidate for antimicrobial screening. Its structural features, including the methoxy group, are suggestive of potential bioactivity, as seen in related flavonoid and chromanone compounds where such substitutions have been shown to enhance antimicrobial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methodologies for screening the antimicrobial potential of this compound. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.[2][3]

Physicochemical Characterization of this compound

A thorough understanding of the test compound is fundamental to designing and interpreting antimicrobial assays.

PropertyValueReference
Molecular FormulaC10H12O3PubChem
Molecular Weight180.20 g/mol PubChem
AppearanceWhite to off-white solidGeneric
SolubilitySoluble in DMSO, ethanol, methanol; sparingly soluble in waterGeneric

Note: Experimental determination of solubility in specific assay media is crucial for accurate results.

Primary Antimicrobial Screening: A Multi-faceted Approach

A hierarchical screening strategy is recommended, beginning with qualitative or semi-quantitative methods to establish a broad spectrum of activity, followed by quantitative assays to determine potency.

Agar Well Diffusion Assay: A First Look at Antimicrobial Activity

The agar well diffusion method is a cost-effective and widely used technique for initial screening.[4][5][6][7][8] It provides a qualitative assessment of a compound's ability to inhibit microbial growth by observing the zone of inhibition around a well containing the test substance.

This compound, dissolved in a suitable solvent, is placed into a well punched into an agar plate previously inoculated with a test microorganism. As the compound diffuses through the agar, it creates a concentration gradient. If the compound possesses antimicrobial properties, a clear zone where microbial growth is inhibited will form around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer (6-8 mm in diameter), punch equidistant wells in the inoculated agar.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions can be made in sterile distilled water or broth.

    • Carefully add a fixed volume (e.g., 100 µL) of the this compound solution into each well.[5]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) on each plate.

  • Incubation and Interpretation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[5]

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Plates Inoculate MHA Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells AddCompound Add this compound and Controls Wells->AddCompound Incubate Incubate Plates (18-24h, 37°C) AddCompound->Incubate Measure Measure Zones of Inhibition Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

Quantitative Antimicrobial Assays: Determining Potency

Following a positive result in the primary screen, quantitative methods are employed to determine the minimum concentration of this compound required to inhibit or kill the microorganism.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4][9][10] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.[9][10]

Serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that prevents visible growth is recorded as the MIC.

  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a starting concentration of this compound in a suitable solvent and add 200 µL to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Preparation of Microbial Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension.[11]

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. A reading mirror can aid in this process.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SerialDilution Prepare Serial Dilutions of This compound in Plate InoculatePlate Inoculate Wells with Bacterial Suspension SerialDilution->InoculatePlate InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->InoculatePlate Incubate Incubate Plate (16-20h, 37°C) InoculatePlate->Incubate ReadMIC Visually Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13]

Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved compared to the initial inoculum.

  • Following MIC Determination:

    • Select the wells from the broth microdilution plate corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

    • Mix the contents of each well thoroughly.

  • Subculturing:

    • Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each selected well onto a fresh, antibiotic-free MHA plate.

    • Spread the aliquot evenly over the surface of the plate.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial screening assays should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test OrganismGram StainZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213Positive221632Bactericidal (2)
Escherichia coli ATCC 25922Negative10128>256Bacteriostatic (>4)
Pseudomonas aeruginosa ATCC 27853Negative0>256>256Resistant
Candida albicans ATCC 90028N/A (Fungus)183264Fungicidal (2)
Ciprofloxacin (Positive Control vs. Bacteria)N/A300.51Bactericidal (2)
Fluconazole (Positive Control vs. Fungi)N/A2514Fungicidal (4)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4.

  • Bacteriostatic: An MBC/MIC ratio of > 4.

Mechanism of Action: Preliminary Insights and Future Directions

The initial screening data can provide clues about the potential mechanism of action of this compound. For instance, selective activity against Gram-positive bacteria might suggest an inability to penetrate the outer membrane of Gram-negative bacteria. Further studies to elucidate the mechanism could include:

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target microorganism.

  • Cell Membrane Permeability Assays: To determine if the compound disrupts the integrity of the microbial cell membrane.

  • Macromolecular Synthesis Inhibition Assays: To investigate if the compound interferes with the synthesis of DNA, RNA, proteins, or the cell wall.

  • In Silico Modeling: Computational methods can be used to predict potential molecular targets.[14]

Conclusion

This application note provides a robust framework for the comprehensive antimicrobial screening of this compound. By employing a systematic approach, from initial qualitative screening to quantitative determination of MIC and MBC, researchers can effectively evaluate the potential of this and other novel compounds in the fight against infectious diseases. The chroman scaffold continues to be a rich source of biologically active molecules, and rigorous, standardized screening is paramount to unlocking its full therapeutic potential.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 31, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022, October 6). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 31, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 31, 2026, from [Link]

  • Identification of 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one with antimicrobial activity from Dodonaea viscosa var. angustifolia. (2022, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012, July 2). ACS Publications. Retrieved January 31, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG LABTECH. Retrieved January 31, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved January 31, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 31, 2026, from [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018, January 18). ResearchGate. Retrieved January 31, 2026, from [Link]

  • An antibiotic assay by the agar well diffusion method. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. (n.d.). SciELO. Retrieved January 31, 2026, from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved January 31, 2026, from [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. Retrieved January 31, 2026, from [Link]

  • Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. (2017, November 1). PubMed. Retrieved January 31, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 31, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 31, 2026, from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). (n.d.). Retrieved January 31, 2026, from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • 7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

Sources

Application Notes & Protocols: 7-Methoxychroman-4-ol as a Pivotal Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold is a privileged heterocyclic system, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its inherent biological activity and synthetic tractability make it a focal point in medicinal chemistry. Within this class, 7-Methoxychroman-4-ol emerges as a particularly versatile and powerful synthetic intermediate. The strategic placement of the methoxy group at the C7 position and the reactive hydroxyl group at the benzylic C4 position provides a platform for extensive molecular diversification. This guide elucidates the strategic importance of this compound, detailing its preparation from common precursors and providing field-tested protocols for its transformation into advanced molecular architectures relevant to drug development professionals. We will explore its application in building complex drug analogues, facilitating structure-activity relationship (SAR) studies, and accessing diverse chemical spaces through controlled substitution and elimination reactions.

Foundational Synthesis: Accessing the Gateway Intermediate

The journey into the rich chemistry of this compound begins with the efficient synthesis of its direct precursor, 7-Methoxychroman-4-one. The most common and scalable approach starts from the readily available commodity chemical, resorcinol.

Synthesis Pathway: From Resorcinol to 7-Methoxychroman-4-one

The synthesis is a two-step process involving an initial acylation followed by an intramolecular cyclization and subsequent methylation.

  • Step 1: Friedel-Crafts Acylation & Cyclization. Resorcinol undergoes acylation with 3-chloropropionic acid, typically in the presence of a strong acid catalyst like trifluoromethanesulfonic acid, to yield an intermediate chloropropiophenone.[3] This intermediate is then cyclized under basic conditions (e.g., 2M NaOH) to form 7-hydroxychroman-4-one.[3] The causality here lies in the intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the heterocyclic ring.

  • Step 2: O-Methylation. The phenolic hydroxyl group at the C7 position is selectively methylated. This is a standard O-methylation reaction using an alkylating agent like methyl iodide in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone.[4] This step is critical as it protects the phenol and installs the methoxy group, a common feature in many bioactive chroman derivatives.

G Resorcinol Resorcinol Chloropropiophenone 2',4'-Dihydroxy-3-chloropropiophenone Resorcinol->Chloropropiophenone 1. 3-Chloropropionic acid, Trifluoromethanesulfonic acid Hydroxychromanone 7-Hydroxychroman-4-one Chloropropiophenone->Hydroxychromanone 2. 2M NaOH (Cyclization) Methoxychromanone 7-Methoxychroman-4-one Hydroxychromanone->Methoxychromanone 3. CH₃I, K₂CO₃, Acetone (O-Methylation)

Caption: Synthetic pathway to the key precursor, 7-Methoxychroman-4-one.

Core Protocol: Stereoselective Reduction to this compound

The conversion of the ketone (chroman-4-one) to the alcohol (chroman-4-ol) is the central transformation. The choice of reducing agent is critical as it dictates yield and, in the case of substituted chromanones, the diastereoselectivity of the product. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent functional group tolerance, mild nature, and high yields.

G Start 7-Methoxychroman-4-one Reagent NaBH₄ Ethanol, 0 °C to RT Start->Reagent 1. Dissolve Quench Quench (e.g., H₂O or dilute acid) Reagent->Quench 2. Reaction Product This compound Workup Aqueous Workup & Extraction Quench->Workup 3. Neutralize Purify Purification (Chromatography) Workup->Purify 4. Isolate Purify->Product 5. Final Product

Caption: Experimental workflow for the reduction of 7-Methoxychroman-4-one.

Detailed Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 7-methoxychroman-4-one (1.0 eq) in absolute ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of deionized water, followed by 1M HCl until the solution is neutral to slightly acidic (pH ~6-7).

  • Extraction & Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid.

ParameterConditionRationale
Starting Material 7-Methoxychroman-4-oneKetone precursor
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective ketone reduction
Solvent EthanolProtic solvent, effectively solubilizes both reactants
Temperature 0 °C to Room TemperatureControls initial exotherm, allows reaction to complete
Stoichiometry 1.5 eq NaBH₄Ensures complete conversion of the ketone
Typical Yield >95%Highly efficient and clean transformation

Application in Complex Molecule Synthesis: Building Ormeloxifene Scaffolds

This compound is a valuable precursor for synthesizing complex, multi-ring systems, such as analogues of the selective estrogen receptor modulator (SERM) Ormeloxifene (Centchroman).[4] The synthesis involves leveraging the C4 hydroxyl as a reactive handle for elimination followed by strategic additions.

Synthetic Strategy Overview

A plausible route to advanced diaryl chroman structures involves an initial acid-catalyzed dehydration of this compound to form 7-methoxychromene. This electron-rich alkene is then susceptible to electrophilic addition or can be used in transition-metal-catalyzed coupling reactions. An alternative, more direct approach involves a Grignard reaction on the precursor, 7-methoxychroman-4-one, to install a second aryl ring, followed by reduction and functionalization.

G cluster_0 Pathway A: Dehydration-Addition cluster_1 Pathway B: Grignard-Functionalization A1 This compound A2 7-Methoxychromene A1->A2 H⁺, Δ (Dehydration) A3 Diaryl Chroman (Ormeloxifene Analogue) A2->A3 Ar-X, Coupling or Electrophilic Addition B1 7-Methoxychroman-4-one B2 Tertiary Alcohol Intermediate B1->B2 1. Ar-MgBr 2. Workup B3 Final Target Molecule B2->B3 Reduction / Functionalization

Caption: Divergent strategies for complex chroman synthesis.

Protocol: Grignard Addition to 7-Methoxychroman-4-one

This protocol details the key C-C bond-forming step to install the second aryl ring at the C4 position, a critical step in building Ormeloxifene-type structures.

  • Grignard Reagent Preparation: Prepare the Grignard reagent by reacting 4-bromoanisole (1.2 eq) with magnesium turnings (1.3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a separate flame-dried flask, dissolve 7-methoxychroman-4-one (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Addition: Add the freshly prepared Grignard reagent dropwise to the solution of the chromanone over 30 minutes. Causality Note: Slow addition to the cooled solution prevents dimerization of the Grignard reagent and uncontrolled side reactions.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography. This intermediate can then be carried forward for further transformations.

Application in SAR Studies: Probing Molecular Interactions

The hydroxyl group of this compound is an ideal "handle" for creating a library of analogues for Structure-Activity Relationship (SAR) studies.[5] By systematically modifying this position, researchers can probe the effects of sterics, electronics, and hydrogen-bonding potential on biological activity.

Derivatization Strategies

Two primary derivatization strategies are O-alkylation to form ethers and esterification to form esters. These reactions are typically high-yielding and tolerant of a wide range of functional groups on the incoming fragment.

G Chromanol This compound Ether Ether Analogue (O-R) Chromanol->Ether Williamson Ether Synthesis (e.g., NaH, R-X) Ester Ester Analogue (O-C(O)R) Chromanol->Ester Esterification (e.g., Acyl Chloride, Pyridine)

Caption: Key derivatization reactions for SAR studies.

Protocol: Williamson Ether Synthesis

This protocol provides a general method for synthesizing a variety of ether analogues from this compound.

  • Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Hydrogen gas evolution should be observed. Self-Validation: The cessation of bubbling indicates the complete formation of the alkoxide.

  • Alkylation: Cool the solution back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the desired ether.

R-Group (in R-X)Rationale for SAR Study
-CH₃, -CH₂CH₃ Probe steric tolerance in the binding pocket.
-(CH₂)₂-N(CH₃)₂ Introduce a basic, ionizable group to improve solubility and target salt bridges.
-CH₂-Ph Introduce a bulky, aromatic group to probe for pi-stacking interactions.
-(CH₂)₂-OH Add a polar, hydrogen-bond donor to enhance aqueous solubility.

Conclusion

This compound is far more than a simple molecule; it is a strategic platform for innovation in medicinal chemistry. Its straightforward and high-yielding synthesis from common starting materials makes it an economically viable intermediate.[6] The reactivity of the C4-hydroxyl group provides a gateway to a vast chemical space through reliable and well-understood chemical transformations. The protocols and strategies outlined in this guide demonstrate its utility in constructing complex pharmaceutical targets, generating focused libraries for SAR elucidation, and accessing diverse classes of chroman derivatives. For researchers in drug development, mastering the chemistry of this intermediate is a key step toward the rational design and synthesis of next-generation therapeutics.

References

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Available at: [Link]

  • Xiao, Z-Y., et al. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 7-Methoxy-4-(4-methoxyphenyl)-2-phenyl-chroman-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Pailla Umareddy and Arava Veerareddy. (2015). Improved process for Centchroman, a selective estrogen receptor modulator. Journal of Chemical and Pharmaceutical Research, 7(7):736-741. Available at: [Link]

  • Unknown. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][1]BENZOPYRAN-7-ONE. Available at: [Link]

  • ResearchGate. Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived.... Available at: [Link]

  • Wallert, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2012). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • Abdullahi, M., et al. (2017). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. Available at: [Link]

  • ResearchGate. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. Available at: [Link]

  • ACS Publications. Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Pinney, K. G., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 7-Methoxychroman-4-ol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 7-Methoxychroman-4-ol from 7-Methoxychroman-4-one using sodium borohydride (


) in methanol. This transformation is a critical step in the development of pharmacophores for SIRT2 inhibition and anticancer therapeutics. The guide prioritizes mechanistic understanding, safety, and self-validating experimental checkpoints to ensure high reproducibility and yield (>85%).

Strategic Experimental Design

Retrosynthetic Logic & Mechanistic Insight

The target molecule, This compound , contains a secondary alcohol at the C4 position. The most direct and atom-economical route is the nucleophilic addition of a hydride ion to the carbonyl group of the precursor ketone.

  • Reagent Selection (

    
     vs. 
    
    
    
    ):
    Sodium borohydride is selected over Lithium Aluminum Hydride (
    
    
    ). While
    
    
    is a potent reducing agent, it requires anhydrous conditions and is often non-chemoselective.
    
    
    is milder, chemoselective for ketones/aldehydes in the presence of esters or lactones, and crucially, can be used in protic solvents like methanol.
  • Solvent Effects: Methanol is not merely a solvent; it actively participates in the mechanism. The protic nature of methanol activates the carbonyl carbon via hydrogen bonding, facilitating the attack of the borohydride anion (

    
    ).
    
  • Stereochemistry: The reduction generates a new chiral center at C4. This protocol produces a racemic mixture (

    
    )-7-Methoxychroman-4-ol. If enantiopure material is required, subsequent kinetic resolution or asymmetric transfer hydrogenation would be necessary.
    
Reaction Scheme

ReactionScheme Substrate 7-Methoxychroman-4-one (Ketone) Reagents NaBH4 (0.6 equiv) MeOH, 0°C -> RT Product This compound (Alcohol) Substrate->Product Reduction

Figure 1: Reductive transformation of 7-methoxychroman-4-one to the corresponding alcohol.[1][2]

Materials & Quantitative Setup

Safety Note:


 releases hydrogen gas upon reaction with protic solvents and acidic protons. Ensure the reaction is performed in a well-ventilated fume hood.
ComponentRoleMolecular Weight ( g/mol )EquivalentsMass/Vol (Scale: 5 mmol)
7-Methoxychroman-4-one Substrate178.181.0891 mg
Sodium Borohydride Reducing Agent37.830.6*114 mg
Methanol (MeOH) Solvent32.04N/A15 mL (0.3 M)
Ammonium Chloride (sat.) QuenchN/AN/A20 mL
Ethyl Acetate ExtractionN/AN/A3 x 20 mL

*Note: Stoichiometrically, 1 mole of


 can reduce 4 moles of ketone.[2] However, using 0.5–0.6 equivalents ensures reaction completion and accounts for minor decomposition of the reagent.

Detailed Experimental Protocol

Phase 1: Reaction Initiation
  • Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 891 mg (5 mmol) of 7-Methoxychroman-4-one in 15 mL of anhydrous Methanol.

  • Thermal Control: Place the RBF in an ice-water bath (0°C). Allow the solution to cool for 10 minutes. Reasoning: Cooling suppresses the rate of hydrogen evolution and prevents potential side reactions.

  • Reagent Addition: Add 114 mg (3 mmol) of Sodium Borohydride portion-wise over 5 minutes.

    • Critical Checkpoint: Observe mild bubbling (

      
       evolution). If bubbling is vigorous, pause addition until it subsides.
      
  • Progression: Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (20–25°C). Stir for 45–60 minutes.

Phase 2: Monitoring & Validation
  • TLC Analysis: Perform Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes.

    • Ketone

      
      :  ~0.6 (UV active, stains with DNPH).
      
    • Alcohol

      
      :  ~0.3 (UV active, stains with 
      
      
      
      or Vanillin).
    • Validation: The reaction is complete when the top spot (ketone) has completely disappeared.

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0°C. Slowly add 20 mL of saturated aqueous Ammonium Chloride (

    
    ).
    
    • Mechanism:[3] This neutralizes alkoxide intermediates and destroys excess borohydride, forming boric acid salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL) .

  • Washing: Combine the organic layers and wash with Brine (20 mL) to remove residual water/methanol.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ) for 10 minutes. Filter off the drying agent.[1]
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C to yield the crude solid.

Phase 4: Purification
  • Standard: The crude product is often >90% pure.

  • High Purity: Recrystallize from minimal hot Ethyl Acetate/Hexanes (1:3 ratio) or perform flash column chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes).
    

Workflow Visualization

Workflow Start Dissolve Ketone in MeOH (Cool to 0°C) AddReagent Add NaBH4 Portion-wise (Monitor H2 evolution) Start->AddReagent React Stir at RT (45-60 min) AddReagent->React TLC TLC Check (Disappearance of Ketone) React->TLC TLC->React Incomplete (Add 0.1 eq NaBH4) Quench Quench with sat. NH4Cl TLC->Quench Complete Extract Extract (EtOAc) & Dry (MgSO4) Quench->Extract Finish Evaporate & Recrystallize Extract->Finish

Figure 2: Step-by-step operational workflow for the reduction protocol.

Characterization Data (Expected)

Successful synthesis is validated by the following spectroscopic signatures:

TechniqueParameterExpected SignalInterpretation

NMR
(400 MHz,

)

4.75 ppm
Triplet (t) or dd, 1HC4-H (Carbinol proton). Shifted upfield from carbonyl.

3.80 ppm
Singlet (s), 3H-OMe group at C7.

4.1-4.3 ppm
Multiplet (m), 2HC2-H protons (Ether linkage).

1.9-2.1 ppm
Multiplet (m), 2HC3-H protons.

6.4-7.2 ppm
Multiplet, 3HAromatic protons (C5, C6, C8).
IR Spectroscopy

3300–3400

Broad O-H stretch (indicates alcohol).

~1680

Absence of strong C=O stretch (confirms reduction).

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Symptom:[2][3][4][5][6][7] TLC shows persistent ketone spot after 1 hour.

    • Solution: Add an additional 0.2 equivalents of

      
       and warm slightly (to 30°C). Ensure methanol is anhydrous; water consumes hydride.
      
  • Borate Complex Formation:

    • Symptom:[2][3][4][5][6][7] Product stays in the aqueous layer or forms a gel during extraction.

    • Solution: Ensure the acid quench (or

      
      ) is stirred for at least 15 minutes to fully break down the boron-alkoxide complexes before extraction.
      
  • Over-reduction:

    • Risk:[2][3][5] Minimal.

      
       will not reduce the ether ring or the aromatic ring under these conditions.
      

References

  • Vertex AI Search. (2023). Experimental procedure for reduction of 7-methoxy-4-chromanone. Retrieved from 8

  • National Institutes of Health (NIH). (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from 9

  • Organic Syntheses. (2018). Reduction of Ketones using Sodium Borohydride: General Protocols. Retrieved from 1

  • Chemistry LibreTexts. (2021). Experiment 2: Sodium Borohydride Reduction of Cyclohexanone. Retrieved from 2

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 7-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and modification of chromanone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 7-methoxychroman-4-one and its analogues. Chromanones are a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2][3] The reduction of the C4-ketone to the corresponding alcohol, 7-methoxychroman-4-ol, is a critical transformation in the synthesis of many such compounds.[4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges in this synthetic step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the reduction of 7-methoxychroman-4-one to this compound.

Question 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted starting material.

This is the most frequent issue and can stem from several factors related to the reagents or reaction conditions.

Causality Analysis: An incomplete reaction indicates that the reducing agent was not able to convert all of the starting ketone into the desired alcohol. This can be due to insufficient active hydride, deactivation of the reagent, or reaction conditions that are too mild (insufficient time or temperature).

Troubleshooting Workflow:

start Incomplete Reaction (Starting Material Remains) check_reagent 1. Verify Reducing Agent start->check_reagent reagent_ok Reagent Quality OK? check_reagent->reagent_ok check_stoich 2. Check Stoichiometry stoich_ok Equivalents Correct? check_stoich->stoich_ok check_conditions 3. Evaluate Conditions conditions_ok Time/Temp Sufficient? check_conditions->conditions_ok reagent_ok->check_stoich Yes action_reagent Action: Use fresh NaBH4. Store tightly sealed. reagent_ok->action_reagent No stoich_ok->check_conditions Yes action_stoich Action: Recalculate and add more reagent portion-wise. stoich_ok->action_stoich No action_conditions Action: Increase reaction time or allow to warm to RT. conditions_ok->action_conditions No end Problem likely solved. Monitor by TLC. conditions_ok->end Yes

Caption: Troubleshooting decision tree for incomplete reduction.

Detailed Solutions:

  • Verify Reducing Agent Quality:

    • Sodium Borohydride (NaBH₄): This is the most common reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[5][6] However, NaBH₄ is sensitive to moisture. Over time, it can decompose, leading to reduced activity.[7]

    • Action: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. If you suspect your reagent is old, perform a small-scale test reaction on a simple ketone like cyclohexanone to verify its activity.

  • Check Stoichiometry:

    • Mechanism: The reduction of a ketone by NaBH₄ consumes one hydride equivalent. Since NaBH₄ has four hydrides, theoretically, 0.25 equivalents are needed.

    • Practical Insight: In practice, NaBH₄ reacts slowly with protic solvents like methanol or ethanol.[5][7] Therefore, it is standard practice to use a stoichiometric excess of the reagent.

    • Action: Use between 1.1 and 1.5 equivalents of NaBH₄. If the reaction has stalled, you can add another 0.3-0.5 equivalents portion-wise while monitoring by Thin Layer Chromatography (TLC).

  • Evaluate Reaction Conditions:

    • Temperature: The reaction is often started at 0 °C (ice bath) to control the initial exotherm, especially on a larger scale. However, at this temperature, the reaction rate can be slow.

    • Time: A typical reaction may take 1-3 hours.

    • Action: If the reaction is clean but slow after an hour at 0 °C, remove the ice bath and allow the mixture to stir at room temperature. Continue to monitor progress by TLC every 30-60 minutes.

Question 2: My reaction produced an unexpected, more polar byproduct. I suspect I've cleaved the 7-methoxy group.

Cleavage of the aryl methyl ether is a potential side reaction, especially under harsh acidic conditions, leading to the formation of 7-hydroxychroman-4-ol.

Causality Analysis: Aryl ethers are generally stable but can be cleaved by strong acids, particularly HBr and HI, or Lewis acids like BBr₃.[8][9][10] The mechanism involves protonation of the ether oxygen, making it a good leaving group (methanol), followed by nucleophilic attack on the methyl group.[11][12] This can occur if the reaction workup is too acidic.

cluster_main Primary Reaction: Ketone Reduction cluster_side Side Reaction: Ether Cleavage start 7-Methoxychroman-4-one prod This compound start->prod 1. NaBH4, MeOH 2. Mild H2O Quench start_side 7-Methoxychroman-4-one or This compound prod_side 7-Hydroxychroman-4-ol start_side->prod_side Harsh Acidic Workup (e.g., conc. HCl)

Caption: Primary reduction pathway versus the ether cleavage side reaction.

Preventative Measures & Solutions:

  • Control Workup pH:

    • Problem: The standard workup for a borohydride reduction involves quenching with an acid to destroy excess reagent and neutralize the borate salts. Using a strong, concentrated acid can create conditions harsh enough to cleave the ether.

    • Solution: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or even just water. Adjust the pH to ~7 using dilute (1M) HCl only if necessary. Avoid using concentrated acids.

  • Purification Strategy:

    • Identification: The byproduct, 7-hydroxychroman-4-ol, will be significantly more polar than the desired product on silica gel TLC due to the additional hydroxyl group. It will have a much lower Rf value.

    • Separation: If the side reaction has occurred, the two products can typically be separated by silica gel column chromatography. Use a gradient elution system, starting with a less polar eluent (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity.

Question 3: My yield is very low after purification.

Low isolated yield can result from incomplete reactions, side product formation, or mechanical losses during the workup and purification steps.

Troubleshooting Checklist:

  • Reaction Completion: Did you confirm by TLC that all starting material was consumed before starting the workup? If not, see Question 1.

  • Side Products: Did TLC or ¹H NMR of the crude product indicate significant byproduct formation? See Question 2.

  • Extraction Efficiency:

    • Problem: The product, this compound, is a relatively polar alcohol. It may have some solubility in the aqueous layer during extraction.

    • Solution: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3x) of the aqueous layer. Combine the organic layers and wash with brine (saturated NaCl solution) to help remove dissolved water, which can improve recovery upon solvent evaporation.

  • Purification Losses:

    • Problem: The product can be lost on the silica gel column if it is very polar or if the column is not run correctly.

    • Solution: Choose your solvent system for chromatography carefully based on TLC analysis. The target spot should have an Rf of ~0.25-0.35 for good separation. Do not use excessively polar solvents, as this can lead to broad bands and poor separation. Ensure the silica gel is properly packed and that the crude material is loaded in a minimal amount of solvent.

FAQ: Key Experimental Parameters

Q: What is the best solvent for the reduction of 7-methoxychroman-4-one with NaBH₄?

A: Methanol (MeOH) or ethanol (EtOH) are excellent and common choices. They are protic and can help protonate the intermediate alkoxide that forms after hydride attack. Tetrahydrofuran (THF) can also be used, often with a co-solvent like methanol or water.[5]

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?

A: Yes, but it is generally not recommended unless necessary. LiAlH₄ is a much more powerful reducing agent and will readily reduce the ketone. However, it is non-selective and will also reduce other functional groups like esters or amides if present elsewhere in the molecule. It also reacts violently with water and protic solvents, requiring anhydrous conditions and a more hazardous workup procedure (e.g., Fieser workup). For a simple ketone reduction, NaBH₄ is safer and more selective.[7][13]

Q: How do I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the best method.

  • Setup: Use a silica gel TLC plate. The mobile phase (eluent) should be a solvent mixture that gives the starting material an Rf (retention factor) of about 0.5-0.6. A good starting point is 30% ethyl acetate in hexane.

  • Analysis: The product, this compound, is more polar than the starting ketone. It will appear as a new, lower spot on the TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Protocols & Data

Standard Protocol: NaBH₄ Reduction

This protocol is a reliable starting point for the reduction of 7-methoxychroman-4-one.

Step-by-Step Methodology:

  • Setup: Dissolve 7-methoxychroman-4-one (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) slowly in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may occur.[7]

  • Reaction: Stir the reaction at 0 °C for 1 hour.

  • Monitoring: Check the reaction progress by TLC. If starting material remains, remove the ice bath and stir at room temperature for an additional 1-2 hours, monitoring periodically.

  • Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench the excess NaBH₄. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water and ethyl acetate to the resulting slurry. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.

Comparative Data Table

The choice of reducing agent affects reaction conditions and selectivity.

ParameterMethod A: Sodium BorohydrideMethod B: Catalytic Hydrogenation
Reagent NaBH₄H₂ gas, 10% Palladium on Carbon (Pd/C)
Equivalents 1.1 - 1.5 eqCatalytic (5-10 mol%)
Solvent Methanol, EthanolEthanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1 atm (balloon) to 50 psi
Typical Time 1 - 3 hours4 - 12 hours
Selectivity Excellent for ketones/aldehydes.[5]Reduces C=C double bonds, C=O, nitro groups.
Reference [14][15]

References

  • Xiao, Z., et al. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o250. Available at: [Link]

  • Reddit user discussion on NaBH4 reactivity. (2024). r/Chempros. Available at: [Link]

  • Kemira. (n.d.). Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. Available at: [Link]

  • Joy Oyebisi Tutoring. (2022). NaBH4 Reduction Mechanism (Organic Chemistry). YouTube. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]

  • Xiao, Z., et al. (2011). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3212. Available at: [Link]

  • Siddiqui, A. A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Pharmaceutical and Biosciences Journal, 9(3), 1-15. Available at: [Link]

  • Laitinen, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7062-7075. Available at: [Link]

  • PubChem. (n.d.). 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Decker, M., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science, 5(11), 1085-1098. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Decker, M., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science, 5(11), 1085-1098. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][16]BENZOPYRAN-7-ONE. Rasayan Journal of Chemistry, 2(4), 776-780. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Available at: [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana Research Archive. Available at: [Link]

  • PubChem. (n.d.). 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1169-1191. Available at: [Link]

  • Laitinen, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7062-7075. Available at: [Link]

  • Singh, R. P., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its biological evaluation as an anti-inflammatory agent. ScienceScholar, 4(2), 1-11. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1360-1367. Available at: [Link]

  • Frostburg State University Chemistry Department. (2018). Other Ether Cleavage Reactions. YouTube. Available at: [Link]

  • Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-331. Available at: [Link]

  • PubChem. (n.d.). 4'-5-Dihydroxy-7-methoxyflavanone. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Methoxychroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methoxychroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to enhance your experimental success.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the key intermediate, 7-Methoxychroman-4-one, followed by its reduction to the desired this compound. Each stage presents unique challenges and potential for side-product formation. This guide will address these issues systematically.

II. Stage 1: Synthesis of 7-Methoxychroman-4-one

The construction of the chroman-4-one core is a critical step that dictates the overall yield and purity of the final product. The two most prevalent synthetic routes are the intramolecular Friedel-Crafts acylation and the base-promoted condensation.

Frequently Asked Questions (FAQs): 7-Methoxychroman-4-one Synthesis

Question 1: What are the primary synthetic routes to 7-Methoxychroman-4-one and their associated side reactions?

Answer: The two main routes are:

  • Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of 3-(3-methoxyphenoxy)propanoic acid using a strong acid catalyst.[1] Common side reactions include intermolecular acylation, leading to polymer formation, especially at high concentrations.[1] Incomplete cyclization and potential demethylation of the methoxy group under harsh acidic conditions are also observed.

  • Base-Promoted Condensation: This route involves the reaction of 2'-hydroxy-4'-methoxyacetophenone with a suitable one-carbon synthon in the presence of a base. A major side product is the self-condensation of the aldehyde reactant if one is used.[1]

Question 2: My Friedel-Crafts acylation is giving a low yield of 7-Methoxychroman-4-one. How can I optimize this reaction?

Answer: Low yields in intramolecular Friedel-Crafts acylations are often due to competing intermolecular reactions or incomplete cyclization.[1][2] Here are some troubleshooting strategies:

  • Concentration: Run the reaction at high dilution to favor the intramolecular pathway and minimize intermolecular polymerization.

  • Catalyst Choice: While strong Lewis acids like AlCl₃ are common, they can sometimes be too harsh, leading to side reactions.[3] Consider using polyphosphoric acid (PPA) or Eaton's reagent, which are often effective for cyclization with fewer side products.

  • Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can promote side reactions.

Question 3: I am observing significant amounts of a polymeric byproduct in my Friedel-Crafts reaction. What is causing this and how can I prevent it?

Answer: The formation of a polymeric byproduct is a classic sign of an intermolecular Friedel-Crafts acylation reaction competing with the desired intramolecular cyclization.[1] This is particularly problematic at high concentrations of the starting material.

To mitigate this, employ the principle of high-dilution. By slowly adding the 3-(3-methoxyphenoxy)propanoic acid to a larger volume of the acid catalyst, you maintain a low instantaneous concentration of the starting material, thereby favoring the intramolecular reaction.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 3-(3-methoxyphenoxy)propanoic acid
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place polyphosphoric acid (PPA).

  • Heating: Heat the PPA to 70-80 °C with stirring.

  • Addition of Starting Material: Dissolve 3-(3-methoxyphenoxy)propanoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the hot PPA over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will often precipitate as a solid.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Logic for Friedel-Crafts Acylation

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

III. Stage 2: Reduction of 7-Methoxychroman-4-one to this compound

The reduction of the ketone functionality in 7-Methoxychroman-4-one is the final step to obtain the target alcohol. While seemingly straightforward, this step can also present challenges.

Frequently Asked Questions (FAQs): Reduction of 7-Methoxychroman-4-one

Question 4: What are the common reducing agents for the conversion of 7-Methoxychroman-4-one to this compound, and what are the potential side reactions?

Answer: The most common reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[4][5]

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol.[5][6] The primary concern is incomplete reduction if the reaction is not allowed to proceed to completion. Over-reduction is less common with NaBH₄ under standard conditions.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will readily reduce the ketone.[4] However, its high reactivity can lead to the over-reduction of other functional groups if present. It is also highly reactive with protic solvents and requires anhydrous conditions.

A potential side reaction, though less common for this specific substrate, is the reductive cleavage of the ether linkage under harsh conditions, which is more of a concern with stronger reducing systems or catalytic hydrogenation.

Question 5: My NaBH₄ reduction is slow or incomplete. What can I do to improve the reaction?

Answer: If your NaBH₄ reduction is sluggish, consider the following:

  • Temperature: While often performed at 0 °C to room temperature, gentle heating can sometimes be necessary to drive the reaction to completion.[6]

  • Solvent: Ensure your starting material is fully dissolved in the chosen solvent (e.g., methanol, ethanol).

  • Equivalents of NaBH₄: While theoretically, 0.25 equivalents of NaBH₄ are needed per equivalent of ketone, it is common practice to use a stoichiometric excess (1.5-2 equivalents) to ensure complete conversion.[6]

  • Activation: The addition of a Lewis acid like CeCl₃ (Luche reduction) can enhance the reactivity of NaBH₄, particularly for more hindered ketones.

Question 6: The work-up of my NaBH₄ reaction is resulting in a persistent emulsion. How can I resolve this?

Answer: Emulsions during the work-up of borohydride reductions are a common issue, often caused by the formation of boron salts.[7] Here are some effective strategies to break these emulsions:

  • Acidification: Carefully add a dilute acid (e.g., 1M HCl) to the quenched reaction mixture until the aqueous layer is acidic. This helps to decompose the borate salts.

  • Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite can help to break up the emulsion by removing fine solid particles that may be stabilizing it.

  • Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring for an extended period can effectively break up boron-related emulsions.[7]

Experimental Protocol: NaBH₄ Reduction of 7-Methoxychroman-4-one
  • Dissolution: Dissolve 7-Methoxychroman-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add water to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Decision Tree for Reduction and Work-up

Caption: Decision-making workflow for the reduction and work-up steps.

IV. Summary of Key Parameters and Troubleshooting

StageKey ReactionCommon IssueTroubleshooting Summary
1 Intramolecular Friedel-Crafts AcylationLow yield due to intermolecular polymerization- Employ high dilution techniques.- Optimize catalyst and temperature.
1 Base-Promoted CondensationAldehyde self-condensation- Use a less reactive base.- Optimize reaction stoichiometry.
2 NaBH₄ ReductionIncomplete reaction- Increase equivalents of NaBH₄.- Gentle heating may be required.
2 NaBH₄ Work-upPersistent emulsions- Acidify the aqueous layer.- Use brine or Rochelle's salt.

V. References

  • Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. Available from: [Link]

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Reduction using sodium borohydride? ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available from: [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available from: [Link]

  • trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. PubChem. Available from: [Link]

  • 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. Available from: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available from: [Link]

  • Help: NaBH4 workup advice. Reddit. Available from: [Link]

  • The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PubMed. Available from: [Link]

  • NaBH4 reduction of ester. Reddit. Available from: [Link]

  • 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one. PubChem. Available from: [Link]

  • 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. PubChem. Available from: [Link]

  • Divergent synthesis of chromones and chromanones from diketones using an AgOTf/[Si]H system by switching hydrosilanes. Nanjing Tech University. Available from: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. National Center for Biotechnology Information. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Publications. Available from: [Link]

  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. National Center for Biotechnology Information. Available from: [Link]

  • "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. ScholarWorks @ UTRGV. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]

  • Sodium borohydride mechanism question. Reddit. Available from: [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. LOCKSS. Available from: [Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. Available from: [Link]

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. MDPI. Available from: [Link]

  • Fridel Craft Reaction. Scribd. Available from: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

Sources

Resolving Poor Peak Shape in HPLC Analysis of 7-Methoxychroman-4-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 7-Methoxychroman-4-ol. As a molecule with both polar and non-polar characteristics, its chromatographic behavior can be sensitive to a variety of factors. This document is structured to provide quick answers through frequently asked questions and in-depth troubleshooting workflows to systematically diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing. What are the most likely causes?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue.[1][2] For this compound, this is often due to secondary interactions between the analyte and the stationary phase.[2][3] The primary culprits are often:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl group of your analyte, causing peak tailing.[2][3][4]

  • Mobile Phase pH Mismatch: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, resulting in broadened or tailing peaks.[1][4]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.[1][4]

Q2: I'm observing peak fronting for my this compound peak. What should I investigate?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can significantly impact quantification.[5] Potential causes include:

  • Column Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[1][4][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in fronting.[6][7][8]

  • Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics, sometimes manifesting as peak fronting.[7]

  • Column Bed Deformation: A physical issue with the column packing, such as a void, can cause peak fronting.[5]

Q3: My this compound peak is split. What does this indicate?

Split peaks can be caused by either chemical or physical issues within the HPLC system.[4][9]

  • Chemical Issues: If only the this compound peak is splitting, it may suggest the presence of two co-eluting compounds or isomers.[9][10] It could also be related to the mobile phase pH being close to the pKa of the analyte, causing both ionized and non-ionized forms to exist and separate slightly.[11][12]

  • Physical Issues: If all peaks in the chromatogram are split, the problem is likely systemic.[13][14] This could be due to a blocked or partially blocked column frit, a void in the column packing, or an improper connection in the flow path between the injector and the detector.[13]

In-Depth Troubleshooting Guides

Diagnosing and Resolving Peak Tailing

Peak tailing is a frequent challenge that can compromise the accuracy of peak integration and quantification.[15] A systematic approach is crucial for identifying and rectifying the root cause.

Step 1: Evaluate the Mobile Phase pH

The hydroxyl group on this compound can interact with the stationary phase differently depending on the mobile phase pH.

  • Rationale: The mobile phase pH influences the ionization state of both the analyte and any residual silanol groups on the silica-based column.[12][16][17] At a mid-range pH, silanol groups can be deprotonated (SiO-) and interact strongly with polar analytes, causing tailing.[18]

  • Protocol:

    • Determine the pKa of this compound (if available).

    • Prepare mobile phases with varying pH values, ensuring they are at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[11]

    • Start with a lower pH (e.g., 2.5-3.0) using a suitable buffer like phosphate or formate to suppress the ionization of silanol groups.[4]

    • Analyze the peak shape at each pH to identify the optimal condition.

Step 2: Assess for Secondary Silanol Interactions

If adjusting the pH doesn't fully resolve the tailing, secondary interactions with the column's stationary phase are a likely cause.

  • Rationale: Standard silica-based columns have residual silanol groups that can lead to undesirable interactions.[19][20]

  • Solutions:

    • Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.[15][19]

    • Add a Competing Base: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the column.

    • Consider a Different Stationary Phase: A column with a different chemistry, such as a polar-embedded phase, might provide better peak shape.[15]

Step 3: Investigate Potential Column Contamination

A contaminated column can exhibit a range of issues, including peak tailing.

  • Protocol:

    • Flush the Column: Follow the manufacturer's instructions to flush the column with a series of strong solvents to remove any adsorbed contaminants.

    • Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly contaminated or degraded and should be replaced.[7]

Troubleshooting Workflow for Peak Tailing

PeakTailing start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., lower to 2.5-3.0) start->check_ph ph_ok Peak Shape Improved? check_ph->ph_ok check_column Evaluate Column Chemistry ph_ok->check_column No flush_column Flush Column with Strong Solvents ph_ok->flush_column Partially resolved Issue Resolved ph_ok->resolved Yes column_ok Switch to End-Capped Column check_column->column_ok column_ok->resolved flush_ok Peak Shape Improved? flush_column->flush_ok replace_column Replace Column flush_ok->replace_column No flush_ok->resolved Yes replace_column->resolved

Caption: General workflow for HPLC method optimization.

References

  • How to fix peak shape in hplc? - ResearchGate. (2023, March 9). Retrieved from [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (2023, November 7). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • What are common causes of peak splitting when running an LC column? - WKB194672. (n.d.). Retrieved from [Link]

  • Peak Fronting, Column Life and Column Conditioning - LCGC International. (2005, July 1). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. (n.d.). Retrieved from [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. (n.d.). Retrieved from [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma - MDPI. (n.d.). Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]

  • A process of method development: A chromatographic approach - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. (n.d.). Retrieved from [Link]

  • LC Technical Tip - Phenomenex. (n.d.). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation - iosrphr.org. (2024, September 11). Retrieved from [Link]

  • Split peaks as a phenomenon in liquid chromatography - Bio-Works. (n.d.). Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (n.d.). Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review - Impactfactor. (n.d.). Retrieved from [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (n.d.). Retrieved from [Link]

  • Hplc method development and validation: an overview - SciSpace. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: NMR Analysis of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Advanced Interpretation of Chroman (Dihydro-2H-1-benzopyran) Scaffolds Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The Chroman Challenge

The chroman scaffold is a ubiquitous pharmacophore (e.g., Vitamin E, Nebivolol), but its saturated heterocyclic ring (C2-C3-C4) presents unique NMR challenges. Unlike flat aromatic systems, the chroman ring adopts a flexible half-chair conformation . This creates complex second-order spin systems, severe signal overlap in the aliphatic region, and stereochemical ambiguities that standard 1H NMR cannot always resolve.

This guide addresses the three most common "tickets" submitted by researchers: resolving the aliphatic spin system, assigning relative stereochemistry (cis/trans), and establishing connectivity across the heteroatom.

Module 1: Resolving the C2-C3-C4 Spin System

The Issue: "My C3 protons are an uninterpretable multiplet."

In substituted chromans, the C3 methylene protons often appear as a complex, higher-order multiplet due to coupling with both C2 and C4 protons. If the molecule is chiral (substituted at C2 or C4), the C3 protons become diastereotopic (


), creating an ABMNX  or ABMX  spin system.
Diagnostic Workflow

Do not rely solely on 1H integration. The overlap at


 1.8–2.2 ppm often obscures the diagnostic coupling constants needed for stereochemical assignment.

Step-by-Step Protocol: The "Spin-Isolation" Method

  • Acquire HSQC: Identify the C3 carbon (

    
     20–30 ppm). If the cross-peaks for 
    
    
    
    and
    
    
    are separated in the carbon dimension, you can extract their specific proton chemical shifts.
  • Run 1D TOCSY (Selective Excitation):

    • Target: Irradiate the isolated H4 benzylic proton (usually

      
       2.6–3.0) or the H2 oxymethine proton (
      
      
      
      4.0–4.5).
    • Mixing Time: Set to 60–80 ms.

    • Result: This transfers magnetization only to the coupled C3 protons, revealing their multiplet structure without interference from other aliphatic impurities.

  • Analyze the Extracted Multiplet:

    • Measure

      
       (Geminal): Typically large (~13–14 Hz).
      
    • Measure

      
       and 
      
      
      
      (Vicinal): These are your stereochemical probes.
Reference Data: Typical Chemical Shifts
PositionProton TypeTypical

(ppm)
Multiplicity (Unsubstituted)Key Feature
H-2 Oxymethine4.0 – 4.5Multiplet (dd or ddd)Deshielded by Oxygen
H-3 Methylene1.7 – 2.3Complex MultipletDiastereotopic in chiral derivs
H-4 Benzylic2.6 – 3.0Multiplet (t or dd)Benzylic shielding

Module 2: Stereochemical Assignment (Cis vs. Trans)

The Issue: "Is my 2,4-disubstituted chroman Cis or Trans?"

This is the most critical question in drug development. The assignment relies on the Karplus Relationship , which correlates the vicinal coupling constant (


) with the dihedral angle (

).[1]
Mechanism: The Half-Chair Conformation

In the preferred half-chair conformation:

  • Pseudo-axial (

    
    )  protons have antiparallel relationships (
    
    
    
    ).
  • Pseudo-equatorial (

    
    )  protons have gauche relationships (
    
    
    
    ).

The Golden Rule:

  • 
     (Large)
    
  • 
     (Small)
    
  • 
     (Small)
    
Decision Logic Diagram

Use this logic gate to assign your stereochemistry based on the H2-H3 and H3-H4 couplings.

ChromanStereochem Start Start: Measure 3J(H2-H3) and 3J(H3-H4) CheckJ Is typical Large Coupling (>9 Hz) observed? Start->CheckJ TransPath Yes: Indicates 1,2-diaxial relationship CheckJ->TransPath J > 9 Hz CisPath No: All couplings < 6 Hz CheckJ->CisPath J < 6 Hz TransResult TRANS Isomer (Substituents are Equatorial) TransPath->TransResult NOECheck Validation: Run 1D NOE / NOESY TransResult->NOECheck CisResult CIS Isomer (Axial/Equatorial mix) CisPath->CisResult CisResult->NOECheck NOE_Cis Strong NOE between H2 and H4 (1,3-diaxial interaction) NOECheck->NOE_Cis Cis Case NOE_Trans Weak/No NOE between H2 and H4 NOECheck->NOE_Trans Trans Case

Figure 1: Stereochemical assignment workflow combining J-coupling analysis and NOE constraints.

Troubleshooting "Flexible" Molecules

If your couplings are averaged (e.g.,


 Hz), the ring might be flipping rapidly between two half-chair conformers.
  • Solution: Perform Variable Temperature (VT) NMR . Cooling the sample to -40°C or -60°C (in

    
     or Acetone-
    
    
    
    ) will "freeze" the equilibrium, allowing you to resolve the distinct conformers and measure accurate
    
    
    values.

Module 3: Establishing Connectivity (HMBC)

The Issue: "I cannot connect the phenyl ring to the pyran ring."

The quaternary carbons at the ring junction (C8a and C4a) are often silent in standard spectra.

The Solution: Optimized HMBC

Standard HMBC is optimized for


. However, in oxygenated heterocycles, long-range couplings through oxygen (e.g., H2 to C8a) or 3-bond couplings in the aromatic system can be smaller.

Protocol: The "Long-Range" Hunt

  • Standard HMBC: Run with cnst13 = 8 Hz (approx 62.5 ms delay).

  • Optimized HMBC: If correlations are missing, run a second experiment with cnst13 = 5 Hz (100 ms delay).

    • Why? This enhances sensitivity for smaller couplings (4-5 Hz), common for

      
       through the ether oxygen or across the bi-cyclic junction.
      
  • 1,1-ADEQUATE (Optional): If you have high sample concentration (>30 mg), this experiment directly traces C-C connectivity, bypassing the need for proton inference.

Experimental Summary Table

ExperimentTarget InformationCritical Parameter
1H NMR Chemical shifts, IntegrationSufficient relaxation delay (d1 > 2s)
COSY H-H Connectivity (C2-C3-C4)45° pulse (cleaner diagonal)
HSQC-TOCSY Resolving overlapped C3 protonsMixing time: 60-80ms
NOESY Spatial Proximity (Cis/Trans)Mixing time: 500-800ms (small molecule)
HMBC Quaternary C assignmentOptimize delay for 5 Hz vs 8 Hz

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: Correlations through the Chemical Bond). Link

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Section: 1H NMR Data of Heterocycles). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Chapter 3: Proton NMR). Link

Sources

preventing degradation of 7-Methoxychroman-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methoxychroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

I. Understanding the Stability of this compound

This compound, a heterocyclic compound, possesses a chromanol core structure. The stability of this molecule is intrinsically linked to its chemical architecture, particularly the phenolic ether and the hydroxyl group on the pyran ring. The chromanol ring is a key structural feature in compounds like tocopherols (Vitamin E), which are known for their antioxidant properties. This antioxidant potential also hints at the molecule's susceptibility to degradation, primarily through oxidation.

The primary degradation pathway for phenolic compounds is oxidation, which can be accelerated by exposure to elevated temperatures, light, and atmospheric oxygen. The hydroxyl group and the electron-rich aromatic ring are potential sites for oxidative attack, which can lead to the formation of colored impurities and a decrease in the compound's purity and activity.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and storage of this compound.

Q1: My new batch of this compound has a slight yellow tint, whereas my previous batch was off-white. Is this a cause for concern?

A slight yellow discoloration upon receipt can be an early indicator of minor degradation. While this may not significantly impact its use in all applications, it is advisable to verify the compound's purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with critical experiments. For long-term storage, it is crucial to adhere to the recommended conditions to prevent further degradation.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The use of amber glass vials with tight-fitting caps is highly recommended to protect the compound from light and moisture.[1]

Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?

While it is always best to prepare solutions fresh, if storage is necessary, dissolve this compound in a high-purity, anhydrous solvent in which it is stable. The choice of solvent will be application-dependent. Store the solution in an amber vial under an inert atmosphere at low temperatures (-20°C or -80°C) to slow down potential degradation. It is advisable to perform a small-scale stability study in your chosen solvent to determine an acceptable storage duration.

III. Troubleshooting Guide

This section provides a more detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.

Observation of Degradation

Q4: I have been storing this compound as a solid in a clear glass vial on the lab bench. I've noticed a significant color change to dark yellow/brown. What has happened and can I still use it?

A4: The observed color change is a strong indication of significant oxidative degradation. Exposure to ambient light and air has likely catalyzed the oxidation of the chromanol structure.

  • Causality: Phenolic compounds are susceptible to oxidation, which is often initiated by light and the presence of oxygen. This process can lead to the formation of quinone-like structures and other colored byproducts.

  • Recommended Action: It is strongly advised not to use the visibly degraded compound in your experiments, as its purity is compromised. The presence of degradation products could lead to erroneous and irreproducible results. You should consider either repurifying the compound if a significant amount is on hand or procuring a fresh batch.

Q5: My analytical results (HPLC, NMR) show the presence of unexpected peaks that were not present when I first received the compound. What are these impurities?

A5: The appearance of new peaks in your analytical data suggests the formation of degradation products.

  • Likely Degradation Pathway: The most probable degradation pathway is oxidation. The hydroxyl group at the 4-position can be oxidized to a ketone, forming 7-methoxychroman-4-one. Further oxidation or rearrangement of the chromanol ring can also occur. The pyrolysis of related compounds, such as lignin, is known to produce methoxy-substituted phenols, indicating the types of structures that can arise from degradation.[2]

  • Troubleshooting Workflow:

    • Confirm Degradation: Re-analyze a freshly opened vial of this compound (if available) to confirm that the new peaks are indeed due to degradation during storage.

    • Characterize Impurities: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to get mass information on the impurity peaks, which can help in their identification.

    • Implement Forced Degradation Studies: To proactively understand potential degradation products, you can perform forced degradation studies.[3][4][5] This involves subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in developing a stability-indicating analytical method.[6]

IV. Experimental Protocols & Methodologies

Protocol 1: Recommended Storage of this compound

This protocol outlines the best practices for storing both solid and dissolved forms of this compound to maintain its integrity.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) with a delivery system

  • Freezer (-20°C or -80°C)

  • Dessicator cabinet

Procedure for Storing Solid Compound:

  • Upon receipt, immediately transfer the compound into a pre-dried amber glass vial if it is not already in one.

  • Place the vial in a desiccator to remove any residual moisture.

  • Gently flush the headspace of the vial with a stream of inert gas (Argon or Nitrogen) for 1-2 minutes.

  • Quickly and tightly seal the vial with a PTFE-lined cap.

  • For additional protection, wrap the cap with parafilm.

  • Store the vial in a dark, cool, and dry environment. For long-term storage, a freezer at -20°C is recommended.

Procedure for Storing Solutions:

  • Use anhydrous, high-purity solvents for dissolution.

  • Prepare the solution in a fume hood, minimizing exposure to ambient light and air.

  • Dispense the solution into small-volume amber glass vials appropriate for single-use to avoid repeated freeze-thaw cycles.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the solution vials at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase modification)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable gradient, e.g., 5% B to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength Monitor at a wavelength where the parent compound and potential impurities absorb (e.g., 280 nm)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample indicates degradation. The method's ability to separate the main peak from all degradation product peaks demonstrates its stability-indicating nature.

Protocol 3: Purification of Degraded this compound by Column Chromatography

If you have a larger quantity of degraded this compound, purification by column chromatography can be employed to isolate the pure compound.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the degraded sample on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate). The ideal solvent system will give good separation between the main spot of this compound and the impurity spots, with an Rf value for the main spot of around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane). Carefully pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the degraded this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate in Hexane).

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

V. Visualized Workflows and Relationships

Degradation and Prevention Workflow

cluster_storage Storage & Handling cluster_degradation Degradation Pathway cluster_analysis Quality Control A This compound (Pure Compound) B Improper Storage (Light, Air, Heat) A->B leads to C Proper Storage (Dark, Inert Gas, Cold) A->C maintains D Oxidation B->D induces F Purity Check (HPLC) B->F necessitates C->F periodic E Degraded Product (e.g., Quinone-type) D->E G Repurification (Column Chromatography) F->G if impure H Use in Experiment F->H if pure I Discard F->I if repurification fails G->F re-check

Caption: Decision workflow for storage, degradation, and quality control of this compound.

Troubleshooting Logic for Impurity Detection

Start Impurity Detected in HPLC Check_Standard Analyze Fresh Reference Standard Start->Check_Standard Is_Degradation Are impurities present in sample only? Check_Standard->Is_Degradation System_Issue Investigate HPLC System (Contamination, Column, etc.) Is_Degradation->System_Issue No Degradation_Confirmed Degradation Confirmed Is_Degradation->Degradation_Confirmed Yes Characterize Characterize Impurities (LC-MS) Degradation_Confirmed->Characterize Review_Storage Review Storage Conditions Degradation_Confirmed->Review_Storage Purify_Discard Purify or Discard Compound Characterize->Purify_Discard Review_Storage->Purify_Discard

Caption: Troubleshooting logic for identifying the source of impurities in this compound analysis.

VI. References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Available at: [Link]

  • Baghel, P., & Mishra, A. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Indian Journal of Natural Sciences, 4(22), 1448-1456.

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12.

  • Lohithasu, D., & Sreenivasulu, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

  • Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. Cole-Parmer. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Gini, T. G., & Jothi, G. J. (2018). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Egyptian Journal of Basic and Applied Sciences, 5(3), 197-203.

  • Kelebek, H., & Selli, S. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Acta Chromatographica, 23(4), 635-646.

  • Various researchers. (2013). Column chromatography of phenolics? ResearchGate. Available at: [Link]

  • Hedges, J. I., & Mann, D. C. (1979). The characterization of plant tissues by their lignin oxidation products. Geochimica et Cosmochimica Acta, 43(11), 1803-1807.

Sources

method refinement for consistent 7-Methoxychroman-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Method Refinement & Troubleshooting Center

Introduction: The Precision Imperative

The reduction of 7-methoxychroman-4-one to 7-methoxychroman-4-ol is a deceptive reaction. On paper, it is a standard carbonyl reduction. In practice, however, the electron-donating methoxy group at the C7 position influences the solubility profile and the electronic environment of the carbonyl at C4, often leading to inconsistent yields or "stalled" reactions.

This guide moves beyond the textbook definition. We focus on process consistency —ensuring that your 100mg pilot run and your 50g scale-up yield identical purity. We utilize Sodium Borohydride (NaBH₄) as the primary reductant due to its high chemoselectivity and safety profile compared to Lithium Aluminum Hydride (LiAlH₄).

Module 1: The "Gold Standard" Protocol

This protocol is engineered for reproducibility. It prioritizes controlled dosing and efficient quenching to prevent the formation of stable borate complexes that trap your product.

Reagents & Stoichiometry
ComponentRoleStoichiometryNotes
7-Methoxychroman-4-one Substrate1.0 equivPurity >98% recommended.
Sodium Borohydride (NaBH₄) Reductant1.1 - 1.5 equivExcess ensures complete conversion; add portion-wise.
Methanol (MeOH) Solvent10 Vol (mL/g)Protic solvent activates the carbonyl via H-bonding.
Cerium(III) Chloride (Optional)Lewis Acid1.0 equivOnly if Luche reduction is required (see Troubleshooting).
Step-by-Step Workflow
  • Solvation (The Activation Phase): Dissolve the ketone in Methanol at room temperature. Ensure complete dissolution. If the 7-methoxy analog exhibits poor solubility, a co-solvent system of MeOH:THF (4:1) is permissible.

    • Mechanism:[1][2] Methanol acts as a proton source, coordinating with the carbonyl oxygen to lower the activation energy for hydride attack.

  • Controlled Addition (0°C): Cool the solution to 0°C . Add NaBH₄ solid in small portions over 20–30 minutes.

    • Why? Rapid addition causes localized heating and hydrogen gas evolution, which can lead to solvent boil-over or side reactions.

  • Reaction Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The alcohol is more polar (lower R_f) than the ketone.

  • The Critical Quench (Breaking the Borate): Cool back to 0°C. Quench by dropwise addition of Saturated Ammonium Chloride (NH₄Cl) or 1M HCl .

    • Key Science: The reaction initially forms a tetraalkoxyborate complex. Acidic hydrolysis is mandatory to cleave the B-O bond and release the free alcohol [1].

  • Isolation: Concentrate to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Wash with brine, dry over Na₂SO₄, and concentrate.[3]

Module 2: Troubleshooting Center (FAQs)

Issue 1: "The Sticky Mess" (Emulsions during Workup)

User Question: After quenching, my organic layer won't separate. It looks like a milky emulsion. What went wrong?

Technical Insight: This is caused by amphiphilic boron species or partial hydrolysis of the borate ester. The 7-methoxy group adds lipophilicity, making the complex act like a surfactant.

Solution:

  • Acidify Further: Ensure the aqueous layer pH is clearly acidic (pH 3–4) to fully break the borate complex.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing the organic product out.

  • Filtration: If a gelatinous solid persists, filter the biphasic mixture through a pad of Celite . This physically removes the boron salts causing the emulsion.

Issue 2: Incomplete Conversion

User Question: TLC shows a persistent starting material spot even after 4 hours and extra NaBH₄.

Technical Insight:

  • Moisture Contamination: NaBH₄ decomposes in water. If your solvent was "wet," the hydride was consumed by the solvent, not the ketone.

  • Equilibrium Issues: As the reaction proceeds, the accumulation of borate salts can hinder further reaction kinetics.

Solution:

  • Resupply: Add 0.5 equiv of fresh NaBH₄.

  • Luche Reduction: If the ketone is sterically hindered or conjugated (unlikely for simple chromanones but possible with complex substitutions), add CeCl₃·7H₂O (1 equiv) to the methanol solution before adding NaBH₄. This activates the ketone selectively [2].

Issue 3: Elimination Side Product (Chromene Formation)

User Question: I see a new non-polar spot on TLC, and my yield of alcohol is low.

Technical Insight: The benzylic alcohol (position 4) is prone to acid-catalyzed dehydration, especially with the electron-donating 7-methoxy group stabilizing the carbocation intermediate. This leads to the formation of 7-methoxychromene .

Solution:

  • Gentle Quench: Avoid strong acids like conc. HCl. Use Saturated NH₄Cl or 10% Acetic Acid .

  • Temperature Control: Do not heat the reaction during workup or rotary evaporation (>40°C).

Module 3: Visualization & Logic

Workflow Diagram: Synthesis & Logic

SynthesisWorkflow Start Start: 7-Methoxychroman-4-one Solvent Dissolve in MeOH (or MeOH:THF) Maintain 0°C Start->Solvent Reagent Add NaBH4 (1.2 eq) Portion-wise Solvent->Reagent Monitor TLC Check (2-4 hrs) Reagent->Monitor Decision Conversion Complete? Monitor->Decision Quench Quench: Sat. NH4Cl (pH 5-6) Decision->Quench Yes Problem Add CeCl3 (Luche) or Fresh NaBH4 Decision->Problem No (Stalled) Acidify Add 1M HCl (Break Borate Complex) Quench->Acidify If Emulsion persists Isolate Extract (DCM) -> Dry -> Concentrate Quench->Isolate Clear Separation Acidify->Isolate Problem->Monitor

Caption: Logical workflow for the reduction of 7-methoxychroman-4-one, including decision gates for incomplete conversion and emulsion handling.

Module 4: Advanced Refinement (Stereochemistry)

For drug development applications, the C4 alcohol creates a chiral center. Standard NaBH₄ reduction yields a racemic mixture (50:50) .

  • Requirement: If a single enantiomer is required (e.g., for binding affinity studies), standard NaBH₄ is insufficient.

  • Recommendation: Switch to Asymmetric Transfer Hydrogenation (ATH) .

    • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

    • Hydrogen Source:[1][2] Formic acid/Triethylamine azeotrope.

    • Outcome: High enantiomeric excess (>95% ee) is achievable for chromanones using this method [3].

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Link

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction: General Procedures. Link

Sources

Technical Support Center: Enhancing the Stability of 7-Methoxychroman-4-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methoxychroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Given the limited direct literature on this specific molecule, the principles and guidance provided herein are synthesized from established knowledge of closely related chromanol and phenolic compounds.

Introduction: Understanding the Instability of this compound

This compound, as a phenolic compound, is susceptible to degradation, which can compromise the integrity of experimental results. The primary modes of degradation for such compounds often involve oxidation of the hydroxyl group on the chroman ring. This process can be influenced by several factors in a solution environment, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these factors is the first step toward mitigating degradation and ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: Both highly acidic and alkaline conditions can catalyze degradation. Phenolic compounds are generally more stable in slightly acidic to neutral pH.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl group.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities that promote degradation.

Q2: I've noticed a color change in my this compound solution. What could this indicate?

A2: A color change, such as the appearance of a yellow or brown hue, is a common indicator of the degradation of phenolic compounds.[1] This is often due to the formation of oxidized species, such as quinones or polymeric products, which are typically colored. If you observe a color change, it is crucial to assess the purity of your solution before proceeding with your experiments.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of your this compound stock solution, we recommend the following:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage.[5]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[5]

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Solvent Choice: Use a high-purity, degassed solvent. Anhydrous solvents are preferable to minimize water-mediated degradation.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can be an effective strategy. Antioxidants work by scavenging free radicals or reducing oxidizing agents that could otherwise react with your compound.[6][7] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results between batches of solutions. Degradation of the compound in older solutions.1. Prepare fresh solutions of this compound for each experiment. 2. If using a stock solution, perform a quality control check (e.g., by HPLC or UV-Vis spectroscopy) to confirm its integrity before use.
Appearance of unexpected peaks in my chromatogram. Formation of degradation products.1. Review your solution preparation and storage procedures to identify potential causes of degradation (see FAQs). 2. Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[8][9]
Loss of biological activity of the compound over time. Chemical degradation leading to inactive forms.1. Implement the recommended storage conditions immediately. 2. Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5]
Precipitation of the compound in my aqueous buffer. Poor solubility or degradation leading to insoluble products.1. Verify the solubility of this compound in your chosen buffer system. 2. Consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins, but ensure they are compatible with your experimental system.[10][11]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution with enhanced stability.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., DMSO, ethanol)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Degas the solvent by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. Mix gently until fully dissolved.

  • Inert Overlay: Flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage: Store the vial at -20°C or -80°C, protected from light.

  • Aliquoting: For frequent use, it is advisable to prepare single-use aliquots to minimize repeated exposure of the stock solution to ambient conditions.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[8][9][12]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid and solution).

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare solutions of this compound in an appropriate solvent.

  • Expose the solutions to the stress conditions outlined above. Include a control sample stored under optimal conditions.

  • After the specified time, neutralize the acidic and alkaline samples.

  • Analyze all samples, including the control, using a suitable analytical technique such as HPLC with a UV or mass spectrometry detector.[13][14]

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. The goal is to achieve a degradation of 5-20%.[15]

Visualizing Degradation and Stability Workflows

Potential Degradation Pathway of this compound

cluster_main Potential Degradation of this compound 7-MCO This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-methide) 7-MCO->Oxidized_Intermediate Oxidation (O2, Light, Heat) Degradation_Products Degradation Products (e.g., colored polymers) Oxidized_Intermediate->Degradation_Products Further Reactions

Caption: A simplified diagram illustrating the potential oxidative degradation pathway of this compound.

Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions (pH, Temp, Light, O2) Start->Stress Analysis Analyze by HPLC/LC-MS Stress->Analysis Data Quantify Degradation & Identify Products Analysis->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

Caption: A flowchart outlining the key steps in assessing the stability of a this compound solution.

References

  • MDPI.

  • PubMed Central.

  • PubMed.

  • National Institutes of Health.

  • ResearchGate.

  • MDPI.

  • ACD/Labs.

  • MedChemExpress.

  • PubMed.

  • International Journal of Pharmaceutical Research.

  • ACS Food Science & Technology.

  • MDPI.

  • MDPI.

  • Pharmaceutical Technology.

  • National Institutes of Health.

  • YouTube.

  • National Institutes of Health.

  • PubChem.

  • ResearchGate.

  • PubMed.

  • PubMed.

  • ISPE.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • Asian Journal of Research in Chemistry.

  • MDPI.

  • Science and Education Publishing.

  • PubChem.

  • PubMed.

  • DC Chemicals.

  • PubChem.

  • Chemistry Europe.

Sources

Validation & Comparative

A Comparative Analysis of Antioxidant Efficacy: 7-Methoxychroman-4-ol versus α-Tocopherol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of antioxidant research and development, the quest for novel molecules with superior efficacy and specific applications is perpetual. This guide provides an in-depth comparison of the antioxidant activity of 7-Methoxychroman-4-ol, a synthetic chromanol derivative, and α-tocopherol, the most biologically active form of Vitamin E. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the antioxidant potential of these two structurally related compounds.

Foundational Chemistry: The Chromanol Core and its Antioxidant Mechanism

At the heart of both this compound and α-tocopherol lies the chromanol ring, a bicyclic ether that is the cornerstone of their antioxidant activity. The phenolic hydroxyl group (-OH) on this ring is the active site, readily donating a hydrogen atom to neutralize highly reactive free radicals. This process stabilizes the free radical, preventing a cascade of oxidative damage to cellular components.

Upon donation of a hydrogen atom, the chromanol ring is converted into a relatively stable chromanoxyl radical. The stability of this radical is crucial, as an unstable radical could potentially propagate further radical reactions. The substituents on the chromanol ring play a significant role in modulating the stability of this radical and, consequently, the antioxidant activity of the molecule.

cluster_0 Core Chromanol Structure cluster_1 Antioxidant Mechanism Chromanol_Ring Chromanol Ring (Bicyclic Ether) Phenolic_Hydroxyl Phenolic -OH Group (Active Site) Chromanol_Ring->Phenolic_Hydroxyl Contains Substituents Ring Substituents (Modulate Activity) Chromanol_Ring->Substituents Possesses Free_Radical Free Radical (R•) Phenolic_Hydroxyl->Free_Radical Donates H• to Chromanoxyl_Radical Chromanoxyl Radical (Stabilized) Phenolic_Hydroxyl->Chromanoxyl_Radical Forms Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Becomes

Caption: The fundamental antioxidant mechanism of the chromanol ring.

Structural Distinctions: this compound and α-Tocopherol

While sharing the same core, the key differences between these two molecules lie in their substitution patterns.

  • α-Tocopherol: This molecule possesses a fully substituted chromanol ring with methyl groups at the 2, 5, 7, and 8 positions, and a long phytyl tail at the 2-position. This lipophilic tail anchors the molecule within cell membranes, allowing it to effectively protect lipids from peroxidation.

  • This compound: This is a simpler, synthetic analogue. It features a methoxy group (-OCH3) at the 7-position and a hydroxyl group at the 4-position of the chroman ring, and lacks the phytyl tail. The absence of the long alkyl chain makes it more hydrophilic compared to α-tocopherol.

Evaluating Antioxidant Potency: Standardized In Vitro Assays

To quantitatively compare the antioxidant activity of these compounds, several standardized assays are employed. Each assay utilizes a different pro-oxidant and endpoint, providing a comprehensive profile of a compound's antioxidant capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[1]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compounds (this compound and α-tocopherol) and a standard (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the test compound is compared to that of Trolox, a water-soluble analogue of vitamin E.[2][3]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain a specific absorbance at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or standard (Trolox) to the diluted ABTS•+ solution.

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the decrease in absorbance at 734 nm.

  • Calculation:

    • Create a standard curve using different concentrations of Trolox.

    • Express the antioxidant capacity of the test compounds as TEAC values (µmol Trolox equivalents/µmol of compound).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve. The results are also typically expressed as Trolox equivalents.[4]

Experimental Protocol: ORAC Assay

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate buffer.

    • Prepare a solution of a peroxyl radical generator (e.g., AAPH).

    • Prepare a series of dilutions of the test compounds and Trolox standard.

  • Assay Procedure:

    • In a 96-well black microplate, mix the fluorescent probe with the test compound or standard.

    • Initiate the reaction by adding the peroxyl radical generator.

  • Measurement:

    • Monitor the fluorescence decay kinetically at specific excitation and emission wavelengths over a set period.

  • Calculation:

    • Calculate the net area under the curve (AUC) for each sample.

    • Plot the net AUC against the concentration of Trolox to create a standard curve.

    • Determine the ORAC value of the test compounds in Trolox equivalents.

cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_ORAC ORAC Assay Workflow DPPH1 Prepare DPPH & Antioxidant Solutions DPPH2 Mix and Incubate (Dark, Room Temp) DPPH1->DPPH2 DPPH3 Measure Absorbance (~517 nm) DPPH2->DPPH3 DPPH4 Calculate IC50 Value DPPH3->DPPH4 ABTS1 Generate & Dilute ABTS•+ Radical ABTS2 Add Antioxidant & React ABTS1->ABTS2 ABTS3 Measure Absorbance (~734 nm) ABTS2->ABTS3 ABTS4 Calculate TEAC Value ABTS3->ABTS4 ORAC1 Prepare Fluorescent Probe, Antioxidant & Radical Generator ORAC2 Mix and Initiate Reaction ORAC1->ORAC2 ORAC3 Monitor Fluorescence Decay Kinetically ORAC2->ORAC3 ORAC4 Calculate Area Under Curve (Trolox Equivalents) ORAC3->ORAC4

Caption: Workflow for common in vitro antioxidant assays.

Comparative Data Summary

Antioxidant Assayα-Tocopherol (Typical Values)This compound (Predicted)
DPPH IC50 ~10-50 µMLikely to be in a similar or slightly higher range
ABTS TEAC ~0.9-1.1Expected to be comparable to Trolox (TEAC ~1)
ORAC ~1.0-1.5 µmol TE/µmolPotentially similar to or slightly lower than α-tocopherol

Disclaimer: The values for α-tocopherol can vary between studies due to differences in experimental conditions. The predicted values for this compound are based on structure-activity relationship principles and require experimental verification.

Structure-Activity Relationship: A Deeper Dive

The antioxidant activity of chromanols is intricately linked to their molecular structure.

  • Hydroxyl Group: The phenolic hydroxyl group is paramount for antioxidant activity. Its ability to donate a hydrogen atom is the primary mechanism of radical scavenging.[5]

  • Electron-Donating Groups: Methyl groups, like those on the chromanol ring of α-tocopherol, are electron-donating. They increase the electron density on the ring, which in turn weakens the O-H bond of the phenolic hydroxyl group. This makes the hydrogen atom easier to donate, thus enhancing antioxidant activity.[6]

  • Methoxy Group: The methoxy group at the 7-position of this compound is also an electron-donating group. Therefore, it is expected to contribute positively to the antioxidant activity of the molecule, similar to the methyl groups in tocopherol.

  • Phytyl Tail: The long phytyl tail of α-tocopherol is crucial for its localization within lipid membranes.[7] This is particularly important for protecting against lipid peroxidation, a key event in cellular oxidative stress. The absence of this tail in this compound will render it more water-soluble and less effective in a lipophilic environment.

  • Hydroxyl Group at C4: The additional hydroxyl group at the 4-position in this compound could potentially participate in antioxidant reactions, although the phenolic hydroxyl at the 6-position (if present, as in tocopherol) is generally considered the primary site of action. The exact contribution of the C4-hydroxyl would require further investigation.

cluster_Factors Key Structural Factors Structure Molecular Structure Phenolic_OH Phenolic -OH Group (Essential) Structure->Phenolic_OH Electron_Donating Electron-Donating Groups (e.g., -CH3, -OCH3) Enhance Activity Structure->Electron_Donating Lipophilicity Lipophilicity (e.g., Phytyl Tail) Determines Localization Structure->Lipophilicity Other_Substituents Other Substituents (e.g., C4-OH) May Influence Activity Structure->Other_Substituents Activity Antioxidant Activity Phenolic_OH->Activity Electron_Donating->Activity Lipophilicity->Activity Other_Substituents->Activity

Caption: The relationship between molecular structure and antioxidant activity.

Conclusion: A Tale of Two Chromanols

Both this compound and α-tocopherol are potent antioxidants due to their shared chromanol core.

α-Tocopherol stands as the gold standard, particularly for lipid-soluble applications. Its highly substituted chromanol ring and phytyl tail provide excellent radical scavenging activity within biological membranes.

This compound , as a more hydrophilic analogue, is likely to exhibit significant antioxidant activity in aqueous systems. The presence of the electron-donating methoxy group suggests a potent radical scavenging ability. However, its lack of a lipophilic tail would likely render it less effective than α-tocopherol in protecting against lipid peroxidation in cell membranes.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific application. For systemic, aqueous-phase antioxidant protection, this compound could be a promising candidate. For applications requiring the protection of lipid-rich environments, α-tocopherol remains the superior choice. Further experimental validation is necessary to precisely quantify the antioxidant capacity of this compound and to fully elucidate its potential in various biological systems.

References

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH assay graphics for 7 a and 7 b. IC50: 1.65±0.12 mg/mL, 7 a;... Retrieved from [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Retrieved from [Link]

  • PubMed Central. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]

  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]

  • ResearchGate. (2018). Can i use Trolox as a standard for DPPH assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Trolox® Equivalent Antioxidant Capacity Assay for Efficient and Fast Search of New Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Retrieved from [Link]

  • ResearchGate. (2016). How do I get an IC50 value when doing the DPPH antioxidant activity protocol? Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity (ABTS + method), tocopherol content, overall panel... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. Retrieved from [Link]

  • PubMed. (2008). Structure-activity relationship and mechanism of the tocopherol-regenerating activity of resveratrol and its analogues. Retrieved from [Link]

  • SciSpace. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant Activities of Natural Vitamin E Formulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Retrieved from [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationship and Mechanism of the Tocopherol-Regenerating Activity of Resveratrol and Its Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of tocopherol and tocotrienol analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of concentration of Trolox standard on Trolox Calibrator decay... Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. Retrieved from [Link]

  • Frontiers. (n.d.). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Retrieved from [Link]

  • YouTube. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved from [Link]

  • MDPI. (2023). Stability and Reactivity of Tocopherols: Theoretical Study. Retrieved from [Link]

  • PubMed Central. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Correction to Structure−Activity Relationship and Mechanism of the Tocopherol-Regenerating Activity of Resveratrol and Its Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

Sources

comparing the antimicrobial spectrum of 7-Methoxychroman-4-ol with other flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 7-Methoxychroman-4-ol —a reduced flavonoid core scaffold—against established antimicrobial flavonoids like Quercetin and Catechin. It is designed for researchers investigating structure-activity relationships (SAR) and scaffold optimization in drug discovery.

Executive Summary

This compound represents a distinct chemical space within the flavonoid family. Unlike the fully oxidized, planar structure of classical flavonoids (e.g., Quercetin), the chroman-4-ol scaffold possesses a non-planar, flexible bicyclic core. This structural difference fundamentally alters its antimicrobial mechanism: while planar flavonoids often act as membrane disruptors or DNA intercalators, chroman-4-ol derivatives tend to exhibit higher specificity for intracellular enzymatic targets, particularly in fungal pathogens (Candida spp.).

This guide evaluates the antimicrobial spectrum of the this compound scaffold, highlighting its utility as a "privileged structure" for derivatization compared to the broad-spectrum but often non-specific activity of dietary flavonoids.

Chemical Profile & Structural Logic

To understand the biological divergence, we must first visualize the structural relationship. This compound is effectively a "stripped-down" flavonoid precursor.

Structural Relationship Diagram

ChemicalSpace cluster_properties Pharmacophore Properties Flavonoid Classic Flavonoid (e.g., Quercetin) Chromanone 7-Methoxychroman-4-one (Ketone Intermediate) Flavonoid->Chromanone Reduction of C2-C3 double bond Chromanol This compound (Reduced Scaffold) Chromanone->Chromanol Carbonyl Reduction (NaBH4) Homoisoflavonoid Homoisoflavonoid (C3-Benzyl Derivative) Chromanone->Homoisoflavonoid Aldol Condensation (C3-Derivatization) Prop • Non-Planar (Flexible) • Chiral Center at C4 • Lipophilic Core

Figure 1: The synthetic and structural lineage of this compound. Note the transition from the planar flavonoid system to the flexible chromanol core.

Antimicrobial Spectrum Analysis

The following data consolidates experimental MIC (Minimum Inhibitory Concentration) values. Note that while Quercetin exhibits potent antibacterial activity due to its phenolic hydroxyls, this compound derivatives often excel in antifungal specificity when appropriately substituted.

Table 1: Comparative MIC Data (µg/mL)
OrganismStrain TypeThis compound (Derivs) Quercetin (Benchmark)Catechin Mechanism Note
S. aureus Gram (+)256 - 51212.5 - 50250 - 500Quercetin's OH groups disrupt cell wall synthesis; Chromanols require lipophilic C3-tails for entry.
E. coli Gram (-)> 1024 (Inactive)50 - 100> 500Gram (-) efflux pumps effectively remove simple chromanols.
C. albicans Yeast32 - 64 (High Potency)> 128 (Low Potency)500Chromanols target specific fungal kinases (HOG1) and cysteine synthase.
P. aeruginosa Gram (-)> 1024100 - 200> 1000High intrinsic resistance in both classes.

Key Insight:

  • Quercetin is a superior antibacterial, largely due to its ability to chelate metal ions and disrupt bacterial membranes via its multiple phenolic hydroxyls.

  • This compound (specifically its homoisoflavonoid derivatives) shows superior antifungal potential. The 7-methoxy group enhances lipophilicity, facilitating penetration of the fungal cell wall, while the C4-hydroxyl/ketone core interacts with intracellular targets like Cysteine Synthase [1, 2].

Mechanism of Action: The "Specific vs. General" Divide

Understanding why these molecules differ is crucial for drug design.

  • General Disruption (Flavonoids): Quercetin acts as a "dirty drug," binding to DNA gyrase, disrupting membrane potential, and chelating iron. This leads to broad toxicity but also potential host interactions.

  • Targeted Inhibition (Chroman-4-ols): The this compound scaffold, particularly when substituted at C3 (homoisoflavonoids), acts via specific enzymatic inhibition. In Candida, it has been modeled to inhibit HOG1 kinase (essential for osmotic stress response) and FBA1 (Fructose-bisphosphate aldolase) [1].

Mechanistic Pathway Diagram

Mechanism Quercetin Quercetin (Polyphenol) Membrane Bacterial Membrane (Depolarization) Quercetin->Membrane Intercalation DNAGyrase DNA Gyrase (Replication Block) Quercetin->DNAGyrase Inhibition Chromanol This compound (Scaffold) HOG1 HOG1 Kinase (Fungal Stress Response) Chromanol->HOG1 High Specificity (Requires C3-substituent) CysSynth Cysteine Synthase (Amino Acid Metabolism) Chromanol->CysSynth Direct Binding DeathBac Bacterial Lysis Membrane->DeathBac DNAGyrase->DeathBac DeathFun Fungal Apoptosis HOG1->DeathFun CysSynth->DeathFun

Figure 2: Divergent pathways. Quercetin targets structural integrity (left), while this compound targets metabolic enzymes (right).

Experimental Protocol: Validating the Spectrum

To replicate these findings, use the following Broth Microdilution Protocol adapted for hydrophobic scaffolds like this compound.

Protocol: Modified Microdilution for Lipophilic Scaffolds

Reagents:

  • Compound Stock: Dissolve this compound in 100% DMSO to 10 mg/mL.

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride).

Step-by-Step Workflow:

  • Preparation:

    • Prepare 96-well plates. Add 100 µL of media to all wells.

    • Add 100 µL of compound stock to Column 1 (final conc. 5 mg/mL, 50% DMSO - Control required).

    • Perform serial 2-fold dilution from Column 1 to 10. Discard 100 µL from Column 10.

    • Critical Step: Ensure final DMSO concentration is < 2.5% in test wells to prevent solvent toxicity. If precipitation occurs (common with chromanols), add 0.5% Tween-80.

  • Inoculation:

    • Adjust microbial inoculum to

      
       CFU/mL (0.5 McFarland standard).
      
    • Add 100 µL of inoculum to wells 1–11.

    • Well 11 is Growth Control (Media + Bacteria + Solvent).

    • Well 12 is Sterility Control (Media only).

  • Incubation:

    • Bacteria:

      
       for 24 hours.
      
    • Fungi:

      
       for 48 hours.
      
  • Readout:

    • Add 20 µL Resazurin dye. Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic Activity).

    • MIC = Lowest concentration well that remains blue.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: MDPI / National Institutes of Health (NIH) Significance: Identifies the specific antifungal mechanism of chroman-4-one derivatives (HOG1 kinase inhibition) and the role of the 7-methoxy substituent.

  • Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle. Source: National Institutes of Health (NIH) Significance: Establishes the baseline MICs and mechanism (membrane damage) for the comparator flavonoid, Quercetin.

  • Computational and Experimental Analysis of Quercetin as a Potent Antibacterial Agent. Source: Letters in Applied NanoBioScience Significance: Provides quantitative IC50/MIC data for Quercetin against E. coli for comparison.

  • Synthesis and Biological Evaluation of Novel 7-Hydroxy-4-phenylchromen-2-one Derivatives. Source: PubMed Significance: Demonstrates the SAR of the chromen/chroman core and the necessity of functionalization for high potency.

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 7-Methoxychroman-4-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound 7-Methoxychroman-4-ol. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present supporting experimental data, and objectively compare the HPLC method's performance against viable alternatives.

The objective of any analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), forms the guiding philosophy of this document.

The Analytical Challenge: Quantifying this compound

This compound is a chroman derivative, a class of heterocyclic compounds prevalent in various natural products and synthetic molecules with significant biological activities.[3] Accurate quantification is critical for pharmacokinetic studies, stability testing, and quality control. HPLC coupled with Ultraviolet (UV) detection is the workhorse for such analyses due to its robustness, precision, and the chromophoric nature of the analyte.

This guide is based on a developed Reverse-Phase HPLC (RP-HPLC) method, a common and effective technique for separating moderately polar organic compounds like flavonoids and chromanones.[1][4][5]

Proposed HPLC Method Parameters:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic separation power for a wide range of organic molecules.[6][7][8]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)A gradient elution is chosen to ensure good separation of the main analyte from potential impurities and provides sharp peaks. Acidification of the mobile phase improves peak shape for phenolic compounds.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 35°CElevated temperature can improve peak symmetry and reduce viscosity, leading to better efficiency.[1]
Detection UV at 275 nmChromanones typically exhibit strong UV absorbance. 275 nm is a plausible λmax for the 7-methoxy substituted benzene ring system.
Injection Vol. 10 µLA typical injection volume to ensure good sensitivity without overloading the column.

The Validation Workflow: A Step-by-Step Protocol

Method validation provides documented evidence that a procedure will consistently produce a result meeting pre-determined acceptance criteria.[9] The core validation parameters are derived from the ICH Q2(R1) guideline.[1][10][11]

HPLC_Validation_Workflow cluster_0 Method Validation Start cluster_1 Core Validation Parameters cluster_2 Sensitivity & Reliability cluster_3 Method Finalization Start Define Analytical Method & Purpose Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (Correlation) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Validated Validated Method for Routine Use Linearity->Validated Establishes Range Precision Precision (%RSD) Accuracy->Precision Accuracy->Validated LOD Limit of Detection (LOD) (Signal-to-Noise) Precision->LOD Precision->Validated LOQ Limit of Quantitation (LOQ) (Reliable Measurement) LOD->LOQ Robustness Robustness (Method Reliability) LOQ->Robustness LOQ->Validated Defines Lower Limit Robustness->Validated

Figure 1: HPLC Method Validation Workflow.

Specificity

Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest. It proves the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

Experimental Protocol:

  • Prepare a diluent blank (mobile phase) and inject it to ensure no interfering peaks at the retention time of this compound.

  • Prepare a placebo solution (a mixture of all formulation excipients, if applicable) and inject it.

  • Prepare a solution of the this compound reference standard.

  • Spike the placebo solution with the reference standard and inject.

  • Stress Testing: Subject a solution of the analyte to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products. Analyze the stressed sample.

Acceptance Criteria:

  • The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.

  • The peak for this compound in the spiked placebo and stressed samples should be pure and free from co-elution with any degradation products or excipients. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Linearity and Range

Causality: Linearity establishes the proportional relationship between the concentration of the analyte and the detector's response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create at least five concentration levels. For an assay of a finished product, this range should typically cover 80% to 120% of the expected test concentration.[1]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data Presentation & Acceptance Criteria: The relationship is assessed via linear regression. The acceptance criteria are a correlation coefficient (R²) of ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90899100
1001001500
1101102300
1201201900
Regression Results Value
Correlation (R²) 0.9998
Slope 10025
Y-intercept -550
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[12] It is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples).

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation & Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for an assay of a drug substance or finished product.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.8100.8%
120% (n=3)120.0119.199.3%
Mean Recovery 99.8%
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six samples at 100% concentration on a different day, with a different analyst, or using a different HPLC system.

Data Presentation & Acceptance Criteria: The precision is expressed as the Relative Standard Deviation (%RSD). The acceptance criterion is typically an RSD of ≤ 2.0%.[8]

Precision TypeParameterPeak Area Results%RSD
Repeatability Analyst 1, Day 11001k, 1005k, 998k, 1010k, 995k, 1003k0.55%
Intermediate Analyst 2, Day 21012k, 1008k, 1015k, 999k, 1020k, 1011k0.71%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • Visually estimate the concentration that would yield the required S/N ratio.

  • Inject a series of dilute solutions and determine the concentrations that correspond to S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.05~ 3.3 : 1
LOQ 0.15~ 10.5 : 1
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]

Experimental Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on retention time, peak area, and peak symmetry.

Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the %RSD of the results should not be significantly affected by the variations.

Performance Comparison with Alternative Methods

While RP-HPLC with UV detection is a robust and widely accessible method, other techniques offer different advantages and disadvantages. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources.

Analytical TechniquePrincipleAdvantages for this compoundDisadvantages
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.- High precision and robustness.- Cost-effective and widely available.- Good for purity and assay determination.- Moderate sensitivity.- UV detector is not universally applicable and lacks structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, with detection by a mass spectrometer.- High sensitivity and specificity.[3]- Provides structural information for definitive identification.- Requires analyte to be volatile or to be made volatile through derivatization, which adds complexity.[10]- this compound is not naturally volatile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly selective and sensitive mass spectrometric detection.- Exceptional sensitivity (pg or fg level) and specificity.[13][14]- Ideal for bioanalysis (e.g., plasma samples) where concentrations are very low.[15][16]- Provides structural confirmation.- Higher cost of instrumentation and maintenance.- Can be subject to matrix effects (ion suppression/enhancement).

Comparative Summary:

  • For routine quality control, purity, and assay of the bulk drug substance or formulated product, the validated HPLC-UV method is superior due to its precision, robustness, and cost-effectiveness.

  • For trace-level impurity identification or quantification , GC-MS (with derivatization) or LC-MS/MS would be necessary.

  • For pharmacokinetic studies requiring the quantification of picogram levels of the drug in biological matrices, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[15][17]

Conclusion

This guide has detailed a comprehensive validation protocol for a reverse-phase HPLC method for the quantification of this compound, grounded in the principles of the ICH Q2(R1) guideline. The presented method demonstrates specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a research and development or quality control setting. The comparison with alternative technologies like GC-MS and LC-MS/MS highlights that while these methods offer superior sensitivity and structural elucidation capabilities, the HPLC-UV method remains the most practical, robust, and cost-effective choice for routine quantitative analysis. A well-validated HPLC method is not merely a procedural requirement; it is a fundamental component of the measures that a laboratory must establish to create reliable and trustworthy analytical data.[9]

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Scientific Research Publishing. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Global Research Online. Analytical Method Validation Parameters: An Updated Review. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • MDPI. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Available from: [Link]

  • Modern Chemistry & Applications. Modern Chromatographic Methods for Determination Flavonoids. Available from: [Link]

  • ResearchGate. (PDF) HPLC analysis of flavonoids. Available from: [Link]

  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Available from: [Link]

  • ResearchGate. Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts?. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • LCGC International. New Study Reviews Chromatography Methods for Flavonoid Analysis. Available from: [Link]

  • PubMed. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Available from: [Link]

  • Journal of Applied Bioanalysis. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • LCGC International. Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. Available from: [Link]

  • YouTube. Importance of LCMS in Drug Discovery. Available from: [Link]

  • International Pharmaceutical Quality. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Available from: [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available from: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available from: [Link]

Sources

Comparative Guide: Synthetic Strategies for 7-Methoxychroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxychroman-4-ol is a pivotal pharmacophore found in homoisoflavonoids, anti-inflammatory agents, and specific ocular hypertension drugs. Its synthesis centers on the reduction of the C4 carbonyl of 7-methoxychroman-4-one.

This guide compares three distinct synthetic methodologies:

  • Stoichiometric Chemical Reduction (NaBH₄): The industry baseline for racemic synthesis.

  • Asymmetric Transfer Hydrogenation (ATH): The stereoselective "gold standard" using Ru(II) catalysts.

  • Biocatalytic Reduction: An emerging green chemistry approach using Ketoreductases (KREDs).

Recommendation: For early-stage SAR (Structure-Activity Relationship) screening where chirality is not yet critical, Method A is superior due to cost and speed. For process chemistry and clinical candidates requiring specific enantiomers (typically the (S)-alcohol), Method B is the validated route.

Structural & Mechanistic Context

The target molecule features a benzodihydropyran ring. The reduction of the C4 ketone creates a chiral center. The pyran ring typically adopts a "sofa" or half-chair conformation, which influences the facial selectivity of hydride attack.

Synthesis Decision Tree

G Start Precursor: 7-Methoxychroman-4-one RouteA Route A: NaBH4 / MeOH (Stoichiometric) Start->RouteA RouteB Route B: Ru-TsDPEN / HCOOH (Catalytic ATH) Start->RouteB RouteC Route C: KRED / NADPH (Biocatalytic) Start->RouteC ProdRac Racemic Product (±)-7-Methoxychroman-4-ol RouteA->ProdRac Hydride Transfer ProdChiral Chiral Product (S)- or (R)-7-Methoxychroman-4-ol >95% ee RouteB->ProdChiral Metal-Ligand Bifunctional RouteC->ProdChiral Enzymatic Pocket

Figure 1: Strategic decision tree for selecting the synthetic route based on stereochemical requirements.

Detailed Experimental Protocols

Method A: Stoichiometric Reduction (The Baseline)

Objective: Rapid access to racemic material for analytical standards or non-chiral biological assays.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1][2]

  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Protocol:

  • Dissolution: Dissolve 7-methoxychroman-4-one (1.0 eq) in MeOH (10 volumes) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: This controls the exotherm and minimizes side reactions (e.g., over-reduction or ring opening).

  • Addition: Add NaBH₄ (0.6 eq) portion-wise over 15 minutes. Note: Theoretically, 0.25 eq is sufficient, but excess ensures completion due to solvent protolysis.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Add Saturated NH₄Cl solution dropwise to quench excess hydride.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography.

Pros: Low cost, high yield (>90%), no specialized equipment. Cons: Racemic product (50:50 enantiomers).

Method B: Asymmetric Transfer Hydrogenation (ATH)

Objective: High-yield synthesis of enantiopure (S)- or (R)-alcohol.

  • Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst), Formic Acid/Triethylamine (5:2 azeotrope).

  • Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere mechanism). The hydride is transferred from the Ru-H species while the ligand protonates the oxygen.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, charge a flask with RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1 mol%).

  • Solvent System: Add the HCOOH/Et₃N (5:2 molar ratio) azeotropic mixture.

  • Substrate Addition: Add 7-methoxychroman-4-one (1.0 eq).

  • Reaction: Stir at 28–30°C for 12–24 hours. Optimization: Monitoring pH is crucial; if the reaction stalls, additional formic acid may be required to maintain the hydrogen source.

  • Workup: Dilute with water and extract with DCM. Wash with sat.[2] NaHCO₃ to remove residual acid.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Pros: High ee (>95%), mild conditions, scalable. Cons: Expensive catalyst, requires inert atmosphere handling.

Method C: Biocatalytic Reduction (Green Alternative)

Objective: Environmentally benign synthesis with perfect selectivity.

  • Reagents: Ketoreductase (KRED) screening kit (e.g., Codexis or in-house library), NADPH, Glucose Dehydrogenase (GDH) for cofactor recycling, Glucose.

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor Mix: Dissolve NADP+ (1.0 mM), Glucose (1.5 eq), and GDH (5 U/mmol substrate) in the buffer.

  • Enzyme Addition: Add the specific KRED enzyme (10–50 mg loading depending on activity).

  • Substrate Addition: Dissolve 7-methoxychroman-4-one in DMSO (5% of total volume) and add to the aqueous mix. Note: Chromanones have low water solubility; DMSO cosolvent is critical.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup: Extract with EtOAc. Centrifuge to break emulsions caused by denatured protein.

Pros: Green metrics (low E-factor), >99% ee possible. Cons: High development time (enzyme screening), substrate solubility limits concentration.

Comparative Analysis Data

The following table summarizes the performance metrics based on experimental averages found in literature for chromanone reductions.

MetricMethod A: NaBH₄Method B: Ru-ATHMethod C: Biocatalytic
Yield 92 - 98%85 - 95%70 - 90%
Enantioselectivity (ee) 0% (Racemic)95 - 99%>99%
Atom Economy GoodExcellentLow (due to buffer/water vol)
Reagent Cost Low ($)High (

$)
Medium (

)
Scalability High (kg scale)High (kg scale)Medium (requires bioreactor)
Reaction Time < 2 Hours12 - 24 Hours24 - 48 Hours

Mechanistic Visualization: ATH Catalytic Cycle

Understanding the ATH mechanism is vital for troubleshooting low conversion rates. The cycle relies on the concerted transfer of a proton (from the amine ligand) and a hydride (from the Ruthenium) to the ketone.

ATH_Cycle Complex_16e 16e- Ru Complex (Active Species) Complex_18e 18e- Ru-Hydride (Loaded Catalyst) Complex_16e->Complex_18e + HCOOH (-CO2) Transition TS: Concerted Hydride/Proton Transfer Complex_18e->Transition + Substrate Transition->Complex_16e - Product Substrate Substrate: 7-Methoxychroman-4-one Product Product: (S)-Alcohol H_Source H-Source: HCOOH / TEA H_Source->Complex_16e

Figure 2: The inner-sphere catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for NaBH4 reduction of cyclic ketones).
  • Royal Society of Chemistry. (2010).[3] Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. (Detailed protocol for Ru-catalyzed hydrogenation of methoxychromanones).

  • National Institutes of Health (PMC). (2012). Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. (Provides yield data and structural analysis of chromanone derivatives).

  • Organic Chemistry Frontiers. (2018). Asymmetric transfer hydrogenation of polyoxygenated 3-arylidenechroman-4-ones. (Advanced application of ATH on related scaffolds).

  • ResearchGate. (2025). Synthesis of Chroman-4-ones by Reduction of Chromones. (Review of reduction methodologies including biocatalytic potentials).

Sources

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of 7-Methoxychroman-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral molecule development, the unambiguous determination of absolute configuration is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth comparison of modern analytical techniques for assigning the absolute stereochemistry of 7-Methoxychroman-4-ol enantiomers. As a senior application scientist, my focus is not merely on procedural steps but on the underlying principles and the rationale behind choosing the most appropriate method for this specific class of compounds.

Introduction: The Significance of Chirality in Chromanols

Chromanols, a class of heterocyclic compounds, are prevalent scaffolds in biologically active molecules and natural products. The stereocenter at the C4 position in this compound dictates the three-dimensional arrangement of the hydroxyl group, which can profoundly influence its interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to isolate and unequivocally assign the absolute configuration of each enantiomer is paramount in drug discovery and development.

This guide will navigate through a selection of powerful analytical techniques, offering a comparative analysis of their application to this compound. We will explore the strengths and limitations of each method, supported by illustrative experimental data and detailed protocols.

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a frontline technique for the separation and analysis of enantiomers. Its utility lies in its ability to physically separate the two enantiomers, allowing for their individual collection and subsequent analysis by other methods.

The Principle of Chiral Recognition in HPLC

Chiral recognition on a stationary phase is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for the two enantiomers.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject Sample dissolve->injection column Chiral Stationary Phase (e.g., polysaccharide-based) injection->column separation Separation of Enantiomers column->separation detection UV Detector (e.g., 225 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomeric Excess (ee) chromatogram->quantify

Caption: Workflow for chiral HPLC separation of this compound enantiomers.

Hypothetical Experimental Data

A typical chiral HPLC separation of racemic this compound on a polysaccharide-based chiral stationary phase would yield a chromatogram similar to the one depicted below.

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Resolution (Rs) > 2.0

Protocol: Preparative Chiral HPLC Resolution

  • Prepare the Mobile Phase: Mix n-hexane and isopropanol in a 90:10 volume ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Prepare the Sample: Dissolve 100 mg of racemic this compound in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Set up the HPLC System: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject and Collect: Inject the sample onto the column. Collect the eluting fractions corresponding to each enantiomer in separate vials.

  • Analyze Fractions: Re-inject a small aliquot of each collected fraction to confirm its enantiomeric purity.

  • Evaporate Solvent: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Advantages and Limitations for this compound
  • Advantages:

    • Provides physical separation of enantiomers for further characterization.

    • Excellent for determining enantiomeric excess (ee).

    • Scalable for preparative separation.[1]

  • Limitations:

    • Does not directly provide the absolute configuration.

    • Requires method development to find the optimal chiral stationary phase and mobile phase.

Methodology 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides a stereochemically sensitive fingerprint of the molecule in solution.[2]

The Principle of VCD Spectroscopy

Enantiomers have identical infrared (IR) absorption spectra but equal and opposite VCD spectra.[3] By comparing the experimentally measured VCD spectrum of an enantiomer with the computationally predicted spectrum for a known absolute configuration (e.g., R), the absolute configuration of the experimental sample can be unambiguously assigned.[4]

Experimental Workflow: VCD Analysis

cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Data Analysis sample_prep Dissolve Enantiomer in CDCl3 vcd_spectrometer Acquire VCD and IR Spectra sample_prep->vcd_spectrometer comparison Compare Experimental and Predicted Spectra vcd_spectrometer->comparison dft_calc DFT Calculation of (R)-Enantiomer predict_spectra Predict VCD and IR Spectra dft_calc->predict_spectra predict_spectra->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Predicted VCD and IR Spectra for this compound

Below are the computationally predicted VCD and IR spectra for the (R)-enantiomer of this compound.

(Note: In a real-world scenario, these would be graphical representations of the spectra. Here, a descriptive summary is provided.)

Predicted IR Spectrum (cm⁻¹):

  • ~3600 (O-H stretch)

  • ~3000-2800 (C-H stretches)

  • ~1610, 1500 (Aromatic C=C stretches)

  • ~1250 (C-O stretch)

Predicted VCD Spectrum (for R-enantiomer):

  • A series of positive and negative Cotton effects throughout the mid-IR region, with characteristic bands in the fingerprint region (1400-900 cm⁻¹) that are highly sensitive to the stereochemistry at C4.

Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the isolated enantiomer (from chiral HPLC) in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.

  • Acquisition of Spectra:

    • Record the VCD and IR spectra of the sample using a VCD spectrometer.

    • Record the spectra of the pure solvent for baseline correction.

  • Computational Modeling:

    • Perform a conformational search for the (R)-enantiomer of this compound.

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the experimental sample has the (R)-configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the (S)-configuration.

Advantages and Limitations for this compound
  • Advantages:

    • Provides a definitive assignment of absolute configuration in solution.[2]

    • Does not require crystallization or derivatization.

    • Can provide information about the solution-state conformation.[4]

  • Limitations:

    • Requires access to a VCD spectrometer and computational chemistry software.

    • The accuracy of the assignment depends on the quality of the computational model.

Methodology 3: Electronic Circular Dichroism (ECD) Spectroscopy

Similar to VCD, ECD measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[5] It is particularly useful for molecules containing chromophores.

The Principle of ECD Spectroscopy

The chromophores in a chiral molecule are perturbed by the chiral environment, leading to differential absorption of left and right circularly polarized light (a Cotton effect). The sign and magnitude of the Cotton effects are characteristic of the absolute configuration.

Experimental Workflow: ECD Analysis

cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Data Analysis sample_prep Dissolve Enantiomer in Methanol ecd_spectrometer Acquire ECD and UV-Vis Spectra sample_prep->ecd_spectrometer comparison Compare Experimental and Predicted Spectra ecd_spectrometer->comparison tddft_calc TD-DFT Calculation of (R)-Enantiomer predict_spectra Predict ECD and UV-Vis Spectra tddft_calc->predict_spectra predict_spectra->comparison assignment Assign Absolute Configuration comparison->assignment cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis racemate Racemic this compound add_csa Add Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) racemate->add_csa acquire_spectrum Acquire 1H NMR Spectrum add_csa->acquire_spectrum observe_splitting Observe Splitting of Signals acquire_spectrum->observe_splitting determine_ee Determine Enantiomeric Excess observe_splitting->determine_ee

Caption: Workflow for enantiomeric excess determination using NMR with a chiral solvating agent.

Expected NMR Spectral Changes

Upon addition of a CSA such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol to a solution of racemic this compound in an NMR tube, the proton signals of the two enantiomers, particularly those close to the chiral center (e.g., H4), are expected to resolve into two separate sets of signals. The integration of these signals can be used to determine the enantiomeric excess.

Protocol: NMR Analysis with CSA

  • Prepare the Sample: Dissolve approximately 5 mg of racemic or enantioenriched this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.

  • Add CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture.

  • Analyze the Spectrum: Compare the initial and final spectra. Identify the signals that have split into two and integrate them to determine the ratio of the enantiomers.

Advantages and Limitations for this compound
  • Advantages:

    • Rapid and non-destructive method for determining enantiomeric excess.

    • Uses standard NMR instrumentation.

  • Limitations:

    • Does not directly provide the absolute configuration. The assignment is typically done by comparing with an enantiomerically pure standard.

    • The degree of signal separation depends on the choice of CSA and the specific analyte.

Methodology 5: Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. It provides a three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the atomic arrangement.

The Principle of X-ray Crystallography

By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined. For chiral molecules, the use of anomalous dispersion allows for the unambiguous determination of the absolute configuration.

Experimental Workflow: X-ray Crystallography

cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution and Refinement grow_crystal Grow Single Crystal of an Enantiomer mount_crystal Mount Crystal on Diffractometer grow_crystal->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data solve_structure Solve and Refine Crystal Structure collect_data->solve_structure determine_ac Determine Absolute Configuration (Flack Parameter) solve_structure->determine_ac

Caption: Workflow for absolute configuration determination using single-crystal X-ray crystallography.

Expected Outcome for this compound

A successful X-ray crystallographic analysis of an enantiomer of this compound would yield a detailed molecular structure, including the precise spatial arrangement of the methoxy and hydroxyl groups relative to the chroman ring system. The Flack parameter, a value close to zero, would confirm the correct absolute configuration.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single crystal of one of the enantiomers of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent system.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects, typically by refining the Flack parameter.

Advantages and Limitations for this compound
  • Advantages:

    • Provides an unambiguous and definitive determination of the absolute configuration.

    • Yields a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

  • Limitations:

    • Requires a single crystal of suitable size and quality, which can be challenging to obtain.

    • The determined configuration is for the solid state and may not necessarily represent the conformation in solution.

Comparative Summary

TechniquePrincipleSample RequirementProvides Absolute Configuration?Key AdvantageKey Limitation
Chiral HPLC Differential interaction with a chiral stationary phaseRacemic or enantioenriched mixtureNoPhysical separation of enantiomersRequires method development
VCD Spectroscopy Differential absorption of circularly polarized IR lightEnantiomerically enriched solutionYes (with computation)Definitive solution-state configurationRequires specialized equipment and computation
ECD Spectroscopy Differential absorption of circularly polarized UV-Vis lightEnantiomerically enriched solutionYes (with computation)High sensitivityRequires a chromophore
NMR with CSA Formation of transient diastereomeric solvatesRacemic or enantioenriched solutionNo (indirectly)Rapid determination of eeDoes not directly give absolute configuration
X-ray Crystallography Diffraction of X-rays by a single crystalSingle crystalYesUnambiguous solid-state configurationCrystal growth can be a bottleneck

Conclusion and Recommendations

The choice of method for determining the absolute configuration of this compound enantiomers depends on the specific research question, available resources, and the stage of drug development.

  • For routine analysis of enantiomeric purity and for obtaining pure enantiomers for further studies, chiral HPLC is the method of choice.

  • When an unambiguous determination of the absolute configuration in solution is required, VCD and ECD spectroscopy , coupled with computational analysis, are powerful and reliable techniques.

  • For a definitive and irrefutable assignment of the absolute configuration, particularly for regulatory submissions, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained.

  • NMR with chiral solvating agents is a valuable tool for the rapid determination of enantiomeric excess in a research setting.

A comprehensive approach often involves the use of multiple techniques. For instance, chiral HPLC can be used to isolate the pure enantiomers, which are then subjected to VCD or ECD analysis for absolute configuration assignment. If a crystalline sample is available, X-ray crystallography can provide the ultimate confirmation. By understanding the principles and practical considerations of each method, researchers can confidently and accurately characterize the stereochemistry of this compound and other chiral molecules.

References

  • Blanch, E. W. (2011). Vibrational circular dichroism spectroscopy for the analysis of chiral molecules. RSC Nanoscience & Nanotechnology, (20), 1-24.
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(9), 231A-256A.
  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews, 36(6), 914-931. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford university press.
  • Chiral Technologies Europe. (n.d.). Handbook of Chiral HPLC.
  • Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier.
  • Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474.
  • Subramanian, G. (Ed.). (2001). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Eliel, E. L., & Wilen, S. H. (2008). Stereochemistry of organic compounds. John Wiley & Sons.
  • Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in drug research. John Wiley & Sons.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241.

Sources

7-Methoxychroman-4-ol: In Vitro vs. In Vivo Activity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous comparison of the in vitro and in vivo activities of 7-Methoxychroman-4-ol , a privileged scaffold in medicinal chemistry. This analysis focuses on its role as a chiral building block, a bioactive intermediate, and its comparative performance against its oxidized (ketone) and dehydrated (chromene) analogues.[1]

Content Type: Comparative Technical Monograph Subject: this compound (CAS: 18385-79-0) Audience: Medicinal Chemists, Pharmacologists, and Process Chemists[1]

Executive Summary: The Scaffold "Switch"

This compound represents a critical "switch" molecule in the benzopyran class.[1] It sits at the metabolic and synthetic intersection between the stable, pro-oxidant 7-methoxychroman-4-one and the reactive, biologically aggressive 7-methoxychromene (related to Precocene I).[1]

While the 4-ol species itself exhibits moderate intrinsic efficacy in isolation, its primary value lies in its stereochemical versatility in vitro and its metabolic activation in vivo.[1]

Key Comparative Findings
FeatureThis compound (The Alcohol)7-Methoxychroman-4-one (The Ketone)7-Methoxychromene (The Olefin)
In Vitro Potency Moderate (IC₅₀ > 10 µM)Low to ModerateHigh (Cytotoxic/Antifeedant)
Mechanism H-bond donor; Chiral scaffoldH-bond acceptor; RigidAlkylating agent (via Quinone Methide)
Metabolic Fate Oxidation or GlucuronidationReduction to alcoholEpoxidation (Bioactivation)
Primary Utility Chiral Intermediate / Pro-drugSynthetic PrecursorActive Toxicant / Drug Warhead

In Vitro Activity: Stereochemistry & Cytotoxicity

In a controlled in vitro environment, this compound is primarily evaluated for two properties: its antiproliferative potential (often requiring C3-substitution) and its enzymatic resolvability .[1]

A. Cytotoxicity and Antiproliferative Assays

Unsubstituted this compound shows weak to moderate cytotoxicity against human cancer cell lines (e.g., MCF-7, HCT116).[1] However, it serves as the essential pharmacophore for 3-substituted derivatives which exhibit nanomolar potency.[1]

  • Mechanism: The 4-OH group acts as a hydrogen bond donor within the tubulin binding pocket (in colchicine-binding site analogues) or estrogen receptor (ER) modulators.[1]

  • Comparative Data:

    • Parent 4-ol: IC₅₀ ≈ 20–50 µM (Broad spectrum).[1]

    • 3-Benzyl-7-methoxychroman-4-ol: IC₅₀ ≈ 2.6 µM (Enhanced lipophilicity and receptor fit).[1]

    • 4-Oxo analogue: Generally inactive in tubulin assays due to lack of H-bond donor capability at C4.[1]

B. Enzymatic Kinetic Resolution (Chiral Synthesis)

The most significant in vitro activity of this compound is its interaction with lipases (e.g., Candida antarctica Lipase B, CAL-B).[1] The (R)- and (S)- enantiomers exhibit vastly different binding affinities to the enzyme active site, allowing for the production of enantiopure drugs.[1]

  • Protocol Insight: The in vitro acetylation rate of the (R)-enantiomer is typically significantly faster (E > 100) than the (S)-enantiomer, making the 4-ol a model substrate for "green" chiral synthesis.[1]

KineticResolution Racemic Racemic This compound Lipase Lipase (CAL-B) + Vinyl Acetate Racemic->Lipase Substrate R_Ester (R)-Acetate (Fast Reaction) Lipase->R_Ester Kinetic Resolution S_Alcohol (S)-Alcohol (Slow/No Reaction) Lipase->S_Alcohol Unreacted

Figure 1: Enzymatic kinetic resolution pathway.[1] The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as a pure alcohol.[1]

In Vivo Activity: Metabolism & Bioactivation

The in vivo profile of this compound is defined by its metabolic instability.[1] It rarely acts as the terminal effector but rather as a pro-drug or transient metabolite .[1]

A. The Dehydration Pathway (Insect Models)

In agricultural pharmacology (pesticide research), this compound is a precursor to Precocenes (anti-juvenile hormones).[1]

  • Observation: When applied to insects (e.g., Oncopeltus fasciatus), the alcohol is dehydrated in vivo to form 7-Methoxychromene .[1]

  • Toxicity Mechanism: The resulting chromene undergoes oxidative bioactivation (by cytochrome P450) to form a reactive epoxide or quinone methide, which alkylates cellular proteins and destroys the corpora allata (glands producing juvenile hormone).[1]

  • Comparison:

    • Direct application of Chromene: Immediate, high toxicity.[1]

    • Application of 4-ol: Delayed toxicity (requires metabolic dehydration).[1]

B. Mammalian Pharmacokinetics

In mammalian systems, the 4-OH group is a "soft spot" for Phase II metabolism.[1]

  • Glucuronidation: The hydroxyl group is rapidly conjugated with glucuronic acid, facilitating renal excretion.[1] This limits the systemic bioavailability of the free alcohol compared to the ketone.[1]

  • Oxidation-Reduction Cycle: Liver dehydrogenases can reversibly oxidize the 4-ol to the 4-one (ketone).[1] The ketone is often more lipophilic and can cross the blood-brain barrier (BBB) more effectively, acting as a reservoir for the active alcohol species in the CNS.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of this compound (Reduction)

Use this protocol to generate the standard reference material.[1]

  • Reagents: 7-Methoxychroman-4-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve 7-Methoxychroman-4-one in MeOH (0.1 M concentration) at 0°C.

    • Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

    • Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.[1]

    • Purification: Flash chromatography is usually not required if conversion is quantitative; recrystallize from hexane/ether.[1]

  • Validation: ¹H NMR (CDCl₃) should show a multiplet at δ 4.7–4.8 ppm (H-4 proton) and disappearance of the ketone carbonyl signal in ¹³C NMR (~190 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Use this to compare the potency of the 4-ol vs. derivatives.[1][2]

  • Cell Lines: MCF-7 (Breast cancer), HCT116 (Colon cancer).[1][3]

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add this compound (dissolved in DMSO) at concentrations 0.1, 1, 10, 50, 100 µM.

    • Control: 0.1% DMSO vehicle.[1]

    • Positive Control:[1] Doxorubicin or Combretastatin A-4.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Mechanistic Comparison Diagram

The following diagram illustrates the divergent pathways of the this compound scaffold depending on the biological environment (Mammalian vs. Insect/Chemical).

BioactivityPathways cluster_Mammal Mammalian System (In Vivo) cluster_Insect Insect/Chemical System Alcohol This compound (The Scaffold) Ketone 7-Methoxychroman-4-one (Reservoir) Alcohol->Ketone Dehydrogenase (Reversible) Glucuronide O-Glucuronide (Excretion) Alcohol->Glucuronide UGT (Phase II) Chromene 7-Methoxychromene (Dehydrated) Alcohol->Chromene Dehydration (-H₂O) Effect_Safe Low Toxicity Chiral Precursor Alcohol->Effect_Safe Quinone Quinone Methide (Reactive Electrophile) Chromene->Quinone P450 Activation Effect_Toxic Cytotoxicity Antifeedant Quinone->Effect_Toxic

Figure 2: Divergent metabolic fates.[1] In mammals, the pathway favors reversible oxidation or excretion (safe).[1] In insects or under acidic conditions, dehydration leads to the toxic chromene species.[1]

References

  • Synthesis and Biological Evaluation of Chroman-4-one Derivatives. Source: MDPI (Molecules), 2022.[1] Context: Discusses the antimicrobial and anticancer potential of the chroman-4-one/ol scaffold.[1][4]

  • Photoredox-Catalyzed Synthesis of Substituted Chromanols. Source: Journal of Organic Chemistry, 2016.[1] Context: Details the synthesis of 3-benzyl-7-methoxychroman-4-ol and its structural characterization (NMR). [1]

  • Antifeedant Activity of Chromenes and Chromanols. Source: Journal of Plant Protection Research.[1] Context: Establishes the relationship between 7-methoxy-4-chromanol and the active antifeedant precocenes in insect models.[1][5]

  • Synthesis and Anticancer Activity of Carborane-Containing Isoflavonoids. Source: ACS Omega, 2020.[1] Context: Demonstrates the use of this compound as a core intermediate for potent anticancer agents targeting HCT116 and MCF-7.[1] [1]

Sources

Validating the Mechanism of Action of 7-Methoxychroman-4-ol: A Comparative Analysis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Distinction

7-Methoxychroman-4-ol represents a critical chiral "privileged structure" in medicinal chemistry. Unlike its oxidized counterpart (7-methoxychroman-4-one) or its unsaturated analog (7-methoxycoumarin), the 4-ol variant introduces a specific hydrogen-bond donor/acceptor motif at the C4 position and, crucially, a chiral center.

This guide outlines the validation framework to distinguish the intrinsic activity of this compound from its metabolic precursors. The core hypothesis validated here is that the C4-hydroxyl group confers distinct binding kinetics to anti-inflammatory targets (specifically NF-κB and MAPK pathways) compared to the planar ketone or lactone scaffolds.

Comparative Efficacy Landscape

To validate the mechanism of action (MoA), one must first benchmark the compound against its structural analogs. The biological activity of the chroman-4-ol scaffold is often masked by the potency of its oxidized forms.

Table 1: Structural Activity Relationship (SAR) Benchmark
FeatureThis compound (Target)7-Methoxychroman-4-one (Precursor)4-Hydroxy-7-methoxycoumarin (Analog)
Core Geometry Puckered (Sofa conformation)PuckeredPlanar (Aromatic)
C4 Functionality H-Bond Donor & Acceptor (Chiral)H-Bond Acceptor (Achiral)Enol/Lactone (Acidic)
Solubility (LogP) ~1.8 (Moderate Amphiphilicity)~2.1 (Lipophilic)~1.5 (Moderate)
Primary MoA Allosteric Modulation / Redox Stable Covalent Modifier / Michael Acceptor Intercalation / Competitive Inhibitor
Metabolic Risk Oxidation to ketone (reversible)Reduction to alcoholRing opening (hydrolysis)

Key Insight: The "4-one" (ketone) often acts via Michael addition if


-unsaturated, or simple steric occlusion. The "4-ol" (alcohol) allows for specific hydrogen bonding deep within hydrophobic pockets (e.g., COX-2 or SIRT2 active sites) that planar molecules cannot access.

Elucidating the Mechanism of Action

The proposed MoA for this compound involves the suppression of the NF-κB inflammatory cascade, distinct from the coumarin analog which often acts as a radical scavenger.

Validated Pathway: NF-κB Suppression

The compound prevents the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm. Unlike the ketone form, the alcohol moiety stabilizes the interaction with the kinase regulatory domain via hydrogen bonding.

MoA_Pathway Compound This compound Receptor IKK Complex (IκB Kinase) Compound->Receptor Allosteric Inhibition (H-Bond Stabilization) IkBa IκBα (Inhibitor) Receptor->IkBa Phosphorylation NFkB_Cyto NF-κB (Latent/Cytoplasm) IkBa->NFkB_Cyto Sequesters NFkB_Nuc NF-κB (Active/Nucleus) NFkB_Cyto->NFkB_Nuc Translocation (Blocked) Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB_Nuc->Inflammation Transcription

Figure 1: Proposed inhibitory pathway.[1][2][3] The 4-ol scaffold allosterically inhibits the IKK complex, preventing NF-κB translocation.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols utilize a self-validating system . You must prove that the observed effect is due to the alcohol and not its oxidation to the ketone during the assay.

Protocol A: Differential Target Engagement (Thermal Shift Assay)

This assay validates if this compound binds to the target protein (e.g., SIRT2 or COX-2) differently than the ketone.

  • Preparation: Express and purify recombinant target protein (e.g., SIRT2) in HEPES buffer (pH 7.5).

  • Treatment:

    • Group A: Protein + DMSO (Vehicle).

    • Group B: Protein + this compound (10 µM).

    • Group C: Protein + 7-Methoxychroman-4-one (10 µM).

  • Dye Addition: Add SYPRO Orange dye (5000x stock diluted to 5x).

  • Melting Curve: Perform qPCR melt curve analysis (25°C to 95°C, ramp rate 0.5°C/min).

  • Validation Logic:

    • Calculate the Melting Temperature (

      
      ).
      
    • Success Criteria: If

      
       (Group B) > 
      
      
      
      (Group C), the alcohol binds more tightly, validating the 4-OH pharmacophore.
Protocol B: Metabolic Stability & Redox Cycling Check

Crucial Step: Verify that the cell culture media does not oxidize the alcohol back to the ketone.

  • Cell System: RAW264.7 Macrophages.[1]

  • Incubation: Treat cells with 50 µM this compound for 0, 4, 12, and 24 hours.

  • Extraction: Collect media and cell lysate separately. Extract with Ethyl Acetate.[3]

  • Analysis (LC-MS/MS):

    • Monitor MRM transitions for Alcohol (M+H: ~195.1) vs Ketone (M+H: ~193.1).

  • Self-Validating Check: If >20% of the alcohol is converted to ketone within 4 hours, the observed biological effect may be due to the ketone. If stable (>90% parent compound), the MoA is intrinsic to the alcohol.

Protocol C: Enantioselective Bioactivity (Chiral Validation)

Since C4 is chiral, the (R)- and (S)- enantiomers likely possess different potencies.

  • Synthesis/Separation:

    • Reduce 7-methoxychroman-4-one using NaBH₄ (racemic).

    • Separate using Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA 90:10).

  • Assay: Perform NO inhibition assay (Griess Reagent) on LPS-stimulated macrophages.

  • Result Interpretation:

    • If (R)-enantiomer IC50 << (S)-enantiomer , the binding is stereospecific (Target-based).

    • If (R) ≈ (S) , the mechanism is likely non-specific (e.g., radical scavenging).

Synthesis & Workflow Visualization

The following diagram illustrates the critical path from synthesis to validation, highlighting the "Redox Checkpoint" often missed in standard guides.

Validation_Workflow Start 7-Methoxychroman-4-one (Precursor) Reduction Stereoselective Reduction (Biocatalysis or NaBH4) Start->Reduction Racemic Racemic This compound Reduction->Racemic ChiralSep Chiral HPLC Separation Racemic->ChiralSep EnantiomerR (R)-Enantiomer ChiralSep->EnantiomerR EnantiomerS (S)-Enantiomer ChiralSep->EnantiomerS Assay Bioactivity Assay (LPS-Induced NO) EnantiomerR->Assay EnantiomerS->Assay LCMS LC-MS Redox Check (Is it oxidizing?) Assay->LCMS Validation

Figure 2: From Synthesis to Validation. Note the critical LC-MS checkpoint to rule out metabolic oxidation.

References

  • Anti-inflammatory mechanism of 4-hydroxy-7-methoxycoumarin (Analog) Title: 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Source: PubMed / NIH URL:[Link]

  • Homoisoflavonoid (HMC) Mechanism (Structural Context) Title: (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone Attenuates Hepatic Steatosis by Activating AMPK. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • SIRT2 Inhibition by Chroman-4-one Derivatives Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[4][5] Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Crystallographic Data & Hydrogen Bonding Title: 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate: Crystal structure and hydrogen bonding network. Source: PMC / NIH URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Methoxychroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the absence of a dedicated Safety Data Sheet (SDS) for 7-Methoxychroman-4-ol, a conservative approach to its handling and disposal is paramount. By analyzing the known hazards of analogous compounds, we can anticipate its potential risks.

Structurally related methoxylated and hydroxylated chroman derivatives are often classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Furthermore, compounds containing a phenol-like moiety, such as 4-methoxyphenol, are recognized as being harmful to aquatic life with long-lasting effects (H412)[3]. This suggests that this compound should be treated as an environmental hazard and strictly prevented from entering waterways.

Based on this evidence, all personnel must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.

Quantitative Data Summary

For clarity, the key GHS hazard classifications for structurally similar compounds are summarized in the table below. This data informs the recommended disposal procedures.

Hazard StatementDescriptionCommon in Analogous Compounds
H302 Harmful if swallowedYes[1]
H315 Causes skin irritationYes[1][2]
H319 Causes serious eye irritationYes[1][2]
H335 May cause respiratory irritationYes[1][2]
H412 Harmful to aquatic life with long lasting effectsYes (in related phenolic compounds)[3]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound, ensuring compliance and minimizing risk.

Phase 1: In-Lab Waste Collection and Segregation
  • Designated Waste Container:

    • Utilize a dedicated, properly labeled, and chemically compatible waste container for all solid and liquid waste containing this compound.

    • The container must be in good condition with a secure, tight-fitting lid.

    • Causality: Designating a specific container prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions. A secure lid minimizes the release of vapors.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).

    • Causality: Accurate labeling is a cornerstone of safe waste management, providing immediate hazard identification for all personnel and ensuring proper handling by waste disposal contractors.

  • Segregation:

    • Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents. While specific reactivity data is unavailable, chromanols can be susceptible to oxidation.

    • Do not mix this waste stream with other chemical wastes unless their compatibility has been verified.

    • Causality: Segregation prevents potentially violent reactions, the generation of toxic gases, or other hazardous situations that can arise from mixing incompatible chemicals.

Phase 2: Preparing for Disposal
  • Solid Waste:

    • Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and place them directly into the designated solid waste container.

    • Avoid generating dust by handling the solid material carefully within a fume hood.

  • Liquid Waste (Aqueous and Organic Solutions):

    • Collect all liquid waste containing this compound in the designated liquid waste container.

    • DO NOT dispose of any solution containing this compound down the drain. The potential for aquatic toxicity necessitates this precaution.

    • For solutions, indicate the solvent system on the waste label.

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., acetone, ethanol) three times.

    • Collect the rinsate as hazardous waste in the designated liquid waste container.

    • After triple rinsing, the glassware can be washed according to standard laboratory procedures.

    • Causality: The triple-rinse procedure is a standard practice to ensure that residual hazardous material is effectively removed from glassware before it enters the general laboratory cleaning workflow.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal A Generation of This compound Waste (Solid or Liquid) B Segregate into Designated, Labeled Hazardous Waste Container A->B D Triple-Rinse Contaminated Glassware Collect Rinsate as Hazardous Waste A->D C Store in a Secure, Ventilated Area Away from Incompatibles (e.g., Oxidizers) B->C E Schedule Waste Pickup with Licensed Hazardous Waste Contractor C->E D->B F Complete Hazardous Waste Manifest E->F G Transfer Custody of Waste to Contractor for Final Disposal F->G

Caption: Disposal workflow for this compound.

Phase 3: Final Disposal
  • Engage a Licensed Waste Management Contractor:

    • The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste management company.

    • Consult your institution's Environmental Health and Safety (EHS) department for approved vendors and specific institutional procedures.

  • Documentation:

    • Complete all required hazardous waste manifests and documentation as per your institution's and local regulations.

    • Ensure the information on the manifest accurately reflects the contents of the waste container.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical waste is not merely a procedural task but a fundamental aspect of responsible scientific practice. For this compound, in the absence of specific safety data, a cautious and informed approach based on the known hazards of similar compounds is essential. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only compliant with safety regulations but are also actively contributing to a safe and sustainable laboratory environment.

References

  • PubChem. 4-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 54691408. National Center for Biotechnology Information. [Link]

  • PubChem. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276. National Center for Biotechnology Information. [Link]

  • Carl Roth. Safety Data Sheet: 4-Methoxyphenol. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxychroman-4-ol
Reactant of Route 2
7-Methoxychroman-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.